Product packaging for Chiricanine A(Cat. No.:)

Chiricanine A

Cat. No.: B1247774
M. Wt: 280.4 g/mol
InChI Key: LJFRYKIVTYCTIO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chiricanine A has been reported in Lonchocarpus chiricanus with data available.
from peanut seeds;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O2 B1247774 Chiricanine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol

InChI

InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-10,12-13,20-21H,11H2,1-2H3/b10-9+

InChI Key

LJFRYKIVTYCTIO-MDZDMXLPSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O)C

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C

Synonyms

chiricanine A

Origin of Product

United States

Foundational & Exploratory

Chiricanine A: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid, a class of natural compounds that has garnered significant interest in the scientific community due to its diverse and potent biological activities. As a derivative of resveratrol, this compound exhibits a unique structural modification with the addition of a prenyl group, which can significantly enhance its pharmacological properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification, intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Sources of this compound

The primary natural source of this compound is the peanut plant (Arachis hypogaea). It is not typically found in significant quantities in healthy, unstressed plant tissues. Instead, its production is induced as a defense mechanism in response to biotic and abiotic stresses. Specifically, this compound has been identified in:

  • Fungi-Challenged Peanut Seeds: When peanut seeds are exposed to certain fungal species, such as Aspergillus and Rhizopus, they produce a range of phytoalexins, including this compound, to inhibit fungal growth.[1]

  • Elicited Hairy Root Cultures: Hairy root cultures of Arachis hypogaea provide a controlled and sustainable platform for the production of this compound and other stilbenoids. The biosynthesis of these compounds can be significantly enhanced by treating the cultures with elicitors, which are molecules that trigger a defense response. Common elicitors include cyclodextrins, methyl jasmonate, and hydrogen peroxide.[1]

Isolation and Purification of Prenylated Stilbenoids from Arachis hypogaea Hairy Root Cultures

While a specific protocol for the isolation of this compound is not extensively detailed in the literature, a well-established methodology for the purification of structurally similar prenylated stilbenoids, such as arachidin-1 and arachidin-3, from elicited peanut hairy root cultures provides a robust framework. The following protocol is adapted from these established methods and is expected to be highly effective for the isolation of this compound.

Quantitative Data on Stilbenoid Production

The yields of prenylated stilbenoids can be significantly enhanced through the use of elicitors in hairy root cultures. The following table summarizes the yields of arachidin-1 and arachidin-3 obtained from elicited cultures, providing a reference for the potential production levels of this compound using a similar methodology.[1]

Elicitor CombinationCompoundYield (mg/L)
Cyclodextrin + Hydrogen PeroxideArachidin-1132.6 ± 20.4
Cyclodextrin + Methyl JasmonateArachidin-3Not specified
Combined Elicitor TreatmentsArachidin-1295 (total isolated)
Combined Elicitor TreatmentsArachidin-3530 (total isolated)
Experimental Protocol

1. Establishment and Elicitation of Hairy Root Cultures:

  • Establish hairy root cultures of Arachis hypogaea using Agrobacterium rhizogenes-mediated transformation.

  • Grow the hairy root cultures in a suitable medium, such as Murashige and Skoog (MS) medium with vitamins (MSV), under controlled conditions (e.g., 28°C, 90 rpm, in darkness).[1]

  • After a suitable growth period (e.g., 12 days), replace the spent medium with fresh MSV medium containing a combination of elicitors. A typical elicitor combination includes cyclodextrin (e.g., 18 g/L), methyl jasmonate (e.g., 125 µM), and hydrogen peroxide (e.g., 3 mM).[1]

  • Incubate the elicited cultures for an extended period (e.g., 8 days) to allow for the accumulation of prenylated stilbenoids in the culture medium.[1]

2. Extraction of Prenylated Stilbenoids:

  • After the elicitation period, collect the culture medium.

  • Perform a liquid-liquid extraction of the culture medium with an organic solvent such as ethyl acetate. The extraction is typically carried out twice, first at a 1:1 ratio (medium:solvent) and then at a 2:1 ratio.[1]

  • Separate the organic layer from the aqueous layer.

  • Combine the organic layers and concentrate them in vacuo using a rotary evaporator to obtain a crude extract.[1]

3. Chromatographic Purification:

The purification of this compound from the crude extract is a multi-step process involving column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Step 3.1: Normal-Phase Column Chromatography:

    • Subject the crude extract to normal-phase column chromatography over a silica gel stationary phase.

    • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate compounds based on polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Step 3.2: Reversed-Phase Column Chromatography:

    • Pool the fractions enriched with this compound and subject them to reversed-phase column chromatography (e.g., using a C18 stationary phase).

    • Elute with a gradient of methanol and water (often with a small amount of acid like formic acid to improve peak shape) to further separate the compounds.[1]

  • Step 3.3: Semi-Preparative HPLC:

    • Perform final purification of the this compound-containing fractions using a semi-preparative reversed-phase HPLC system equipped with a C18 column.[1]

    • A typical mobile phase consists of methanol (A) and 0.5% formic acid in water (B).[1]

    • Employ a linear gradient elution, for example:

      • 50% to 90% A over 30 minutes

      • 90% to 100% A from 30 to 35 minutes

      • Hold at 100% A for 5 minutes[1]

    • Monitor the elution at a suitable UV wavelength (e.g., 340 nm) and collect the peak corresponding to this compound.[1]

    • Evaporate the solvent from the collected fraction to obtain pure this compound as an amorphous solid.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isolation and purification of this compound from elicited hairy root cultures of Arachis hypogaea.

ChiricanineA_Isolation HairyRoots Establishment of Arachis hypogaea Hairy Root Cultures Elicitation Elicitation with Cyclodextrin, Methyl Jasmonate, & Hydrogen Peroxide HairyRoots->Elicitation Incubation Extraction Ethyl Acetate Extraction of Culture Medium Elicitation->Extraction Collection of Medium Concentration Concentration in vacuo Extraction->Concentration CrudeExtract Crude Stilbenoid Extract Concentration->CrudeExtract NormalPhase Normal-Phase Column Chromatography (Silica Gel) CrudeExtract->NormalPhase Purification Step 1 ReversedPhase Reversed-Phase Column Chromatography (C18) NormalPhase->ReversedPhase Purification Step 2 SemiPrepHPLC Semi-Preparative Reversed-Phase HPLC (C18) ReversedPhase->SemiPrepHPLC Final Purification PureChiricanineA Pure This compound SemiPrepHPLC->PureChiricanineA

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The isolation of this compound from its natural source, primarily elicited hairy root cultures of Arachis hypogaea, presents a viable pathway for obtaining this promising bioactive compound for further research and development. The methodologies outlined in this guide, adapted from successful protocols for similar prenylated stilbenoids, provide a comprehensive framework for researchers to produce and purify this compound. The ability to upscale production through bioreactor technology, coupled with efficient purification techniques, will be crucial in unlocking the full therapeutic potential of this compound.

References

Chiricanine A: A Technical Guide to its Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid, a class of naturally occurring phenolic compounds. First identified in peanuts (Arachis hypogaea), it is produced as a phytoalexin in response to biotic stress, such as fungal challenge.[1][2] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological characterization of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported as a new natural product by Sobolev et al. in 2009, isolated from peanut seeds challenged by the fungus Aspergillus caelatus.[3][4] The production of this compound is part of the plant's defense mechanism against microbial pathogens.[5]

Isolation Protocol

The isolation of this compound from fungus-challenged peanut seeds involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

cluster_0 Extraction and Initial Fractionation cluster_1 Chromatographic Purification A Peanut seeds challenged with Aspergillus caelatus B Extraction with organic solvent (e.g., ethyl acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection D->E F Preparative HPLC E->F G Further HPLC purification F->G H Pure this compound G->H

Figure 1: General workflow for the isolation of this compound.

Detailed Methodology:

  • Fungal Challenge: Viable peanut seeds are sliced and inoculated with a spore suspension of Aspergillus caelatus. The inoculated seeds are incubated to elicit the production of phytoalexins, including this compound.[3]

  • Extraction: The challenged peanut seeds are extracted with an organic solvent such as ethyl acetate to obtain a crude extract containing the stilbenoids.[3]

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).[2]

  • Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).[2] This step may be repeated to achieve high purity.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound. This data is critical for the unambiguous identification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.85d2.2
46.55t2.2
66.85d2.2
α7.01d16.3
β6.88d16.3
2'7.42d8.6
3'6.81d8.6
5'6.81d8.6
6'7.42d8.6
1''3.35d7.3
2''5.25t7.3
4''1.75s
5''1.68s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
1140.4
2107.9
3159.1
4102.4
5159.1
6107.9
α128.8
β126.7
1'129.8
2'128.2
3'115.9
4'157.2
5'115.9
6'128.2
1''28.5
2''123.1
3''132.0
4''25.9
5''17.8

Biological Activities

This compound, as a member of the prenylated stilbenoid family, exhibits a range of biological activities. The primary activities investigated are its anti-inflammatory, antioxidant, and cytotoxic effects.[5][6]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the biological activities of this compound.

Table 3: Biological Activity of this compound

AssayCell LineEndpointIC₅₀ / CC₅₀ (µM)Reference
Anti-inflammatoryRAW 264.7Nitric Oxide (NO) Production> 100[7]
AntioxidantDPPH Radical ScavengingDPPH Scavenging~25[7]
CytotoxicityHL-60Cell Viability19.3[7]
CytotoxicityHT-29Cell Viability23.7[7]
CytotoxicityMCF-7Cell Viability24.1[7]
CytotoxicityA-549Cell Viability27.5[7]

Potential Mechanism of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the mechanisms of action for structurally related prenylated stilbenoids have been investigated. These compounds are known to exert their anti-inflammatory and other biological effects through the modulation of key signaling cascades.

NF-κB/AP-1 Signaling Pathway

Prenylated stilbenoids have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein 1) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS).

cluster_0 Inflammatory Stimulus cluster_1 Inhibition by this compound cluster_2 Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ChiricanineA This compound ChiricanineA->IKK Inhibits NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes

Figure 2: Proposed inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway

Stilbenoids are also known to modulate the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway, which is involved in cell survival, proliferation, and inflammation.

cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Cell Survival, Proliferation Akt->Downstream ChiricanineA This compound ChiricanineA->PI3K Modulates

Figure 3: Potential modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key biological assays used to characterize this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line)[8]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[9]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (no this compound) and a negative control (no LPS).[9]

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[10]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.[11]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay assesses the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.[12]

  • Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).[13]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader. The purple color of the DPPH radical fades as it is scavenged.[13]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.[14]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Cell Lines: HL-60 (human promyelocytic leukemia), HT-29 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), A-549 (human lung carcinoma).[7]

Protocol:

  • Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and allow them to attach (for adherent cells) or stabilize.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (cytotoxic concentration 50%), which is the concentration of this compound that reduces cell viability by 50%.

Total Synthesis

The first total synthesis of this compound was reported by Park et al. in 2011.[16] The synthesis was achieved through a convergent sequence or a one-step reaction starting from pinosylvin. A Horner-Wadsworth-Emmons reaction was also utilized in the synthesis of related stilbenes.[16]

cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Product Pinosylvin Pinosylvin Convergent Convergent Sequence Pinosylvin->Convergent OneStep One-Step Reaction Pinosylvin->OneStep ChiricanineA This compound Convergent->ChiricanineA OneStep->ChiricanineA HWE Horner-Wadsworth-Emmons Reaction Related Related Stilbenes HWE->Related Stilbene (E)-3,5-bis-methoxymethyl- 4'-triisopropylsilyloxystilbene Stilbene->HWE

Figure 4: Synthetic approaches to this compound and related stilbenes.

Conclusion

This compound is a naturally occurring prenylated stilbenoid with demonstrated cytotoxic activity and potential antioxidant properties. Its discovery from fungus-challenged peanuts highlights the role of stilbenoids in plant defense and as a source of bioactive compounds. Further research is warranted to fully elucidate its mechanisms of action, explore its potential therapeutic applications, and optimize its production, possibly through biotechnological approaches such as hairy root cultures. This technical guide provides a foundational resource for researchers to build upon in the continued investigation of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Stilbenoids in Arachis hypogaea, with Reference to Chiricanine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arachis hypogaea (peanut) is a rich source of diverse stilbenoids, a class of phenolic compounds with a wide range of biological activities. Among these are prenylated stilbenoids, a sub-class with enhanced lipophilicity and bioactivity. Chiricanine A is a member of this latter group. While the direct biosynthetic pathway to this compound has not been fully elucidated, extensive research into the biosynthesis of its precursor, resveratrol, and other related prenylated stilbenoids in peanut provides a robust framework for understanding its formation. This guide details the core biosynthetic pathway of stilbenoids in Arachis hypogaea, the key enzymatic steps including the crucial prenylation reactions, and the experimental systems used to investigate this pathway. Quantitative data on stilbenoid production and detailed experimental protocols are also provided to support further research and development.

Core Stilbenoid Biosynthesis Pathway in Arachis hypogaea

The biosynthesis of stilbenoids in peanut begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[1][2] The central stilbenoid, resveratrol, is then synthesized by the enzyme stilbene synthase (STS).[3][4][5] This foundational molecule can then undergo various modifications, most notably prenylation, to generate the diverse array of prenylated stilbenoids found in peanuts.

The biosynthesis of resveratrol, the precursor to most stilbenoids in peanut, initiates from the amino acids phenylalanine and tyrosine.[1] The synthesis proceeds through the phenylpropanoid pathway where phenylalanine is converted to p-coumaric acid, which is then activated to p-coumaroyl-CoA.[2] The key committing step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by stilbene synthase (STS), to produce trans-resveratrol.[3][4][6]

Arachis hypogaea possesses a large family of STS genes, with 46 identified in the tetraploid peanut genome.[3][4] The expression of these genes is often induced by biotic and abiotic stresses, such as microbial infection, UV light exposure, and wounding, leading to the accumulation of resveratrol and its derivatives as a defense response.[2][3][4][7]

Stilbenoid_Biosynthesis_Pathway Phenylalanine Phenylalanine / Tyrosine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway Resveratrol trans-Resveratrol pCoumaroylCoA->Resveratrol Stilbene Synthase (STS) MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol PrenylatedStilbenoids Prenylated Stilbenoids (e.g., Arachidin-2, this compound) Resveratrol->PrenylatedStilbenoids Prenyltransferases (e.g., AhR4DT-1, AhR3'DT-1) Prenylation_Pathway Resveratrol trans-Resveratrol Arachidin2 Arachidin-2 (Prenyl at C-4) Resveratrol->Arachidin2 AhR4DT-1 Prenyl_C3 Prenylated Stilbenoid (Prenyl at C-3') Resveratrol->Prenyl_C3 AhR3'DT-1 OtherPrenylated Other Prenylated Stilbenoids (e.g., this compound) Arachidin2->OtherPrenylated Prenyl_C3->OtherPrenylated DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Arachidin2 DMAPP->Prenyl_C3 Hairy_Root_Workflow Seedling Sterile Peanut Seedling Infection Infection with Agrobacterium rhizogenes Seedling->Infection CoCultivation Co-cultivation Infection->CoCultivation Selection Transfer to Selection Medium (with antibiotics) CoCultivation->Selection HairyRoots Establishment of Hairy Root Culture Selection->HairyRoots Elicitation Elicitation (e.g., CD, MeJA, H2O2, MgCl2) HairyRoots->Elicitation Incubation Incubation (e.g., 168h) Elicitation->Incubation Analysis Extraction and Analysis of Stilbenoids Incubation->Analysis

References

Chiricanine A molecular formula and exact mass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid, a class of natural phenolic compounds recognized for their diverse biological activities. This document provides a comprehensive overview of the key molecular and biological characteristics of this compound, with a focus on its chemical properties, synthesis, isolation, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Molecular and Physical Properties

This compound possesses a distinct chemical structure that contributes to its biological efficacy. The fundamental molecular and physical properties are summarized below.

Data Presentation
PropertyValueReference
Molecular Formula C₁₉H₂₀O₂[1]
Molecular Weight 280.36 g/mol [1]
Exact Mass 280.146329876 Da
CAS Number 350593-30-5[1]
Melting Point 107-111 °C[1]
Boiling Point 461.2±30.0 °C at 760 mmHg[1]
Storage 2-8°C, sealed, dry, light-proof[1]

Experimental Protocols

The synthesis and isolation of this compound are critical processes for its study and potential application. The following sections outline the methodologies for these procedures.

Total Synthesis of this compound

The first and an efficient synthesis of this compound was reported by Park et al. (2011).[2] The synthesis can be accomplished through either a convergent sequence or a one-step reaction commencing from pinosylvin.[2]

A key strategic approach involves the Horner-Wadsworth-Emmons reaction.[2] This reaction is performed between a benzaldehyde possessing bis-methoxymethyl ether groups and a benzyl phosphonate with a triisopropylsilyloxy group to yield (E)-3,5-bis-methoxymethyl-4'-triisopropylsilyloxystilbene, a precursor for this compound and other related prenylated stilbenes.[2]

Isolation from Peanut (Arachis hypogaea) Hairy Root Cultures

This compound, along with other stilbenoids, can be isolated from hairy root cultures of peanut (Arachis hypogaea). This method provides a sustainable and controllable source of the compound. A general procedure, adapted from methodologies described for related stilbenoids, is as follows:

  • Establishment of Hairy Root Cultures : Hairy root cultures of Arachis hypogaea are established using Agrobacterium rhizogenes-mediated transformation.

  • Elicitation : To induce the production and secretion of stilbenoids, the hairy root cultures are treated with elicitors. A combination of methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride has been shown to be effective.

  • Extraction : The culture medium, enriched with secreted stilbenoids, is collected. The stilbenoids are then extracted from the medium using an organic solvent such as ethyl acetate.

  • Purification : The crude extract is subjected to chromatographic techniques for the purification of this compound. This typically involves initial fractionation by normal- and reversed-phase column chromatography, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant antiplasmodial activity, inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This positions this compound as a promising lead compound for the development of novel antimalarial drugs.[1]

While the specific signaling pathways modulated by this compound in P. falciparum are a subject of ongoing research, the broader class of prenylated stilbenoids is known to exert anti-inflammatory effects through the inhibition of key signaling cascades. One of the well-established targets is the NF-κB/AP-1 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Prenylated stilbenoids have been shown to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB-NF-κB Complex IκB-NF-κB Complex IKK Complex->IκB-NF-κB Complex IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB Phosphorylation & Degradation Ubiquitin Ubiquitin Proteasome Proteasome This compound This compound This compound->IKK Complex DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription IκBNF-κB IκBNF-κB

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow for Assessing NF-κB Inhibition

A typical workflow to investigate the inhibitory effect of this compound on the NF-κB pathway is outlined below.

experimental_workflow cluster_assays Assays Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation with LPS in the presence/absence of this compound Cell_Culture->Stimulation Lysate_Prep 3. Preparation of Cytoplasmic and Nuclear Lysates Stimulation->Lysate_Prep Cytokine_mRNA Pro-inflammatory cytokine mRNA levels (qRT-PCR) Stimulation->Cytokine_mRNA Western_Blot 4. Western Blot Analysis Lysate_Prep->Western_Blot p_IkB Phospho-IκB levels (Cytoplasmic fraction) Western_Blot->p_IkB NFkB_nuc NF-κB levels (Nuclear fraction) Western_Blot->NFkB_nuc Data_Analysis 5. Data Analysis p_IkB->Data_Analysis NFkB_nuc->Data_Analysis Cytokine_mRNA->Data_Analysis

Caption: Workflow for evaluating the effect of this compound on NF-κB signaling.

References

Lack of Extensive Research on the Putative Biological Activities of Chiricanine A

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the currently available scientific literature reveals a significant gap in the understanding of the biological activities of Chiricanine A, a prenylated stilbene found in peanuts. While its chemical synthesis and isolation have been documented, in-depth studies detailing its pharmacological effects, underlying mechanisms of action, and potential therapeutic applications are notably absent from the public domain.

This compound has been successfully synthesized, and its presence in peanut seeds has been confirmed.[1] However, beyond these chemical characterizations, there is a dearth of research into its specific biological functions. This lack of data prevents a comprehensive evaluation of its potential as a therapeutic agent.

Stilbenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including cardioprotective, neuroprotective, anti-diabetic, anti-inflammatory, and anticancer effects.[2][3] These properties are often attributed to their ability to modulate various cellular signaling pathways.[3] However, it is crucial to note that these are general characteristics of the stilbenoid class, and the specific activities of individual compounds like this compound can vary significantly. Without dedicated studies, it is not possible to extrapolate these general activities to this compound with any degree of certainty.

A comprehensive search of scientific databases for quantitative data, detailed experimental protocols, and elucidated signaling pathways related to this compound's biological activities yielded no specific results. This indicates that the compound has not yet been a primary focus of pharmacological research.

Concluding Remarks

For researchers, scientists, and drug development professionals, this compound represents an unexplored area within the broader field of stilbenoid research. The absence of data on its biological activities presents both a challenge and an opportunity. Future research should be directed towards:

  • In vitro screening: To assess the cytotoxic, anti-inflammatory, antioxidant, and other potential biological effects of this compound across various cell lines.

  • In vivo studies: To evaluate the pharmacological properties, safety profile, and potential therapeutic efficacy of this compound in animal models.

  • Mechanistic studies: To elucidate the specific signaling pathways and molecular targets through which this compound may exert its effects.

Until such studies are conducted and their results published, a detailed technical guide on the putative biological activities of this compound cannot be compiled. The scientific community awaits further investigation into this potentially valuable natural product.

References

Chiricanine A: A Phytoalexin of Interest in Peanut Defense and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The peanut (Arachis hypogaea) has a sophisticated defense mechanism against fungal pathogens, a key component of which is the production of phytoalexins. These low molecular weight antimicrobial compounds are synthesized de novo in response to biotic and abiotic stress. Among the diverse array of phytoalexins produced by peanuts, the prenylated stilbenoids are of significant interest due to their potent biological activities. Chiricanine A, a pterocarpan derivative, is a notable example of a peanut phytoalexin with a complex chemical structure, suggesting a specialized biosynthetic pathway and potential for unique bioactivity. This technical guide provides a comprehensive overview of this compound, focusing on its role as a phytoalexin, its biosynthesis, and the signaling pathways that regulate its production. This document is intended for researchers in plant science, natural product chemistry, and drug development who are interested in the potential applications of this intriguing molecule.

Quantitative Data on Peanut Phytoalexins

Table 1: Production of Prenylated Stilbenoids in Elicited Peanut (Arachis hypogaea cv. Hull) Hairy Root Cultures

CompoundElicitor TreatmentYield (mg/L)Reference
Arachidin-1CD + H₂O₂132.6 ± 20.4[1]
Arachidin-3CD + MeJA178.2 ± 6.8[1]
Arachidin-1CD + MgCl₂ + H₂O₂ + MeJA236.8 ± 20.0[1]
Arachidin-3CD + MgCl₂ + H₂O₂ + MeJA204.9 ± 64.8[1]
Arachidin-2Optimized Elicitation83.11 ± 6.08[2]
Arachidin-5Optimized Elicitation68.38 ± 5.67[2]

*Optimized elicitation consisted of 18 g/L cyclodextrin (CD), 125 µM methyl jasmonate (MeJA), 3 mM hydrogen peroxide (H₂O₂), and 1 mM MgCl₂.

Table 2: Antifungal Activity of Various Antifungal Agents against Aspergillus flavus

CompoundMIC (µg/mL)Reference
Itraconazole≤1[3]
Voriconazole≤2[3]
Amphotericin B≥2 in 91% of isolates[3]
Terbinafine0.8[4]

Note: This table provides context for the range of antifungal activities against a relevant peanut pathogen. Specific MIC values for this compound are not currently available in the cited literature.

Experimental Protocols

Induction of Phytoalexin Production in Peanut Hairy Root Cultures

This protocol describes a general method for inducing the production of stilbenoid phytoalexins, including this compound, in peanut hairy root cultures using elicitors.

Materials:

  • Established peanut hairy root cultures (e.g., cv. Hull)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Methyl Jasmonate (MeJA) stock solution (in ethanol)

  • Methyl-β-cyclodextrin (CD)

  • Hydrogen Peroxide (H₂O₂)

  • Magnesium Chloride (MgCl₂)

  • Sterile water

  • Shaking incubator

Procedure:

  • Grow peanut hairy root cultures in 250 mL flasks containing 50 mL of liquid MS medium supplemented with 3% (w/v) sucrose. Cultures are maintained at 25 ± 2°C in the dark on a rotary shaker at 90 rpm.

  • After 12-14 days of growth, replace the culture medium with fresh MS medium.

  • Prepare an elicitor stock solution. For a combined elicitor treatment, dissolve CD (18 g/L), MgCl₂ (1 mM), and H₂O₂ (3 mM) in the fresh medium. Add MeJA from a stock solution to a final concentration of 125 µM.

  • Add the elicitor-containing medium to the hairy root cultures.

  • Incubate the elicited cultures under the same conditions for a desired period (e.g., 48, 96, 144, 192 hours) to allow for phytoalexin accumulation.[1]

  • After the elicitation period, harvest the culture medium for extraction and analysis of phytoalexins.

Quantification of this compound by HPLC-DAD (Generalized Protocol)

As a specific, validated protocol for this compound was not found, this generalized method is based on established protocols for other stilbenoids and phytoestrogens.[5][6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • This compound standard (if available)

  • Ethyl acetate for extraction

Procedure:

  • Sample Preparation:

    • Extract the harvested culture medium (from the elicitation protocol) with an equal volume of ethyl acetate three times.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol or acetonitrile for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A linear gradient can be optimized, for example, starting with 10% B, increasing to 90% B over 30 minutes, holding for 5 minutes, and then returning to the initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

    • DAD Detection: Monitor at a wavelength where this compound has maximum absorbance. Based on the pterocarpan structure, a scan from 200-400 nm should be performed to determine the optimal wavelength, likely to be around 280-320 nm.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Inject the standards and the prepared samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Antifungal Susceptibility Testing by Broth Microdilution (Generalized Protocol for MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen, which can be adapted for this compound.

Materials:

  • Fungal isolate (e.g., Aspergillus flavus, Sclerotinia minor)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Purified this compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antifungal (e.g., Amphotericin B, Itraconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium until sporulation occurs.

    • Harvest the spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the spore suspension to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ to 5 x 10⁵ spores/mL) using a hemocytometer or by measuring optical density.

  • Preparation of Test Compound Dilutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in the liquid growth medium in the wells of a 96-well plate to achieve a range of final concentrations to be tested. The final DMSO concentration in all wells should be kept low (e.g., ≤1%) to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add the standardized fungal spore suspension to each well containing the diluted compound.

    • Include a positive control (medium with fungal inoculum but no compound) and a negative control (medium only). A solvent control (medium with fungal inoculum and the same concentration of DMSO as in the test wells) should also be included.

    • Incubate the microtiter plate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for visible growth in the positive control wells (typically 48-72 hours).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Signaling Pathways and Biosynthesis

Proposed Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and stilbenoid pathways. Resveratrol is a key precursor, which is then prenylated. While the exact enzymatic steps for the formation of this compound have not been fully elucidated, a plausible pathway can be proposed based on known enzymatic reactions in peanuts.

The biosynthesis likely begins with the prenylation of a stilbenoid precursor. For instance, resveratrol can be prenylated to form arachidin-2 by the enzyme resveratrol 4-dimethylallyltranstransferase (AhR4DT-1).[9][10] Subsequent enzymatic modifications, likely involving a cyclase, would then lead to the formation of the characteristic dihydrofuran ring of the pterocarpan skeleton of this compound.

Chiricanine_A_Biosynthesis Resveratrol Resveratrol Arachidin_2 Arachidin-2 Resveratrol->Arachidin_2 AhR4DT-1 (Prenyltransferase) DMAPP Dimethylallyl pyrophosphate DMAPP->Arachidin_2 Chiricanine_A This compound Arachidin_2->Chiricanine_A Putative Cyclase

Proposed biosynthetic pathway of this compound.
Elicitor-Induced Signaling Pathway for Phytoalexin Production

The production of phytoalexins like this compound in peanuts is induced by various stress signals, including fungal elicitors. This process is mediated by complex signaling cascades, with jasmonic acid (JA) playing a central role.[11] The binding of the active form of JA, jasmonoyl-isoleucine (JA-Ile), to its receptor leads to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors, such as those from the WRKY family, which in turn upregulate the expression of genes encoding enzymes of the phytoalexin biosynthetic pathway.

Elicitor_Signaling cluster_cell Plant Cell Elicitor Fungal Elicitor Receptor Receptor Elicitor->Receptor JA_Biosynthesis JA Biosynthesis Receptor->JA_Biosynthesis Signal Transduction JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation WRKY WRKY TFs JAZ->WRKY represses Biosynthetic_Genes Phytoalexin Biosynthetic Genes (e.g., STS, P450s, Prenyltransferases) WRKY->Biosynthetic_Genes activates transcription Phytoalexins This compound & other Phytoalexins Biosynthetic_Genes->Phytoalexins Enzymatic Synthesis

Jasmonate signaling pathway in plant defense.

Conclusion and Future Directions

This compound represents a promising area of research within the field of peanut phytoalexins. Its complex structure suggests a unique biosynthetic pathway and potentially novel biological activities. While significant progress has been made in understanding the biosynthesis of related prenylated stilbenoids and the signaling pathways that govern their production, further research is needed to specifically elucidate the complete biosynthetic route to this compound and to quantify its antifungal efficacy against important peanut pathogens. The development of robust analytical methods for its quantification and the use of elicited hairy root cultures as a production platform will be crucial for advancing this research. For drug development professionals, the unique chemical scaffold of this compound may offer a starting point for the design of new therapeutic agents. Future studies should focus on the isolation of sufficient quantities of pure this compound to enable comprehensive biological activity screening and to explore its potential applications in agriculture and medicine.

References

Unveiling the Cytotoxic Potential of Chiricanine A: A Technical Guide to Preliminary Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiricanine A, a naturally occurring prenylated stilbene, presents a compelling scaffold for investigation into its potential cytotoxic activities. As with many novel natural products, a systematic and robust preliminary cytotoxicity screening is the foundational step in elucidating its therapeutic promise as an anti-cancer agent. This technical guide provides a comprehensive overview of the essential methodologies, data interpretation, and potential mechanistic pathways involved in the initial cytotoxic evaluation of this compound. While specific experimental data on the cytotoxicity of this compound is not yet publicly available, this document serves as a detailed framework for researchers, scientists, and drug development professionals to design and execute such a screening.

Data Presentation: Quantifying Cytotoxic Efficacy

The primary output of a preliminary cytotoxicity screen is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For a comprehensive initial assessment of this compound, it is crucial to test its effect across a panel of cancer cell lines representing different tumor types. The resulting data should be meticulously organized for comparative analysis.

Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
MCF-7Breast AdenocarcinomaData not availableMTT Assay
MDA-MB-231Breast AdenocarcinomaData not availableMTT Assay
A549Lung CarcinomaData not availableSRB Assay
HCT116Colon CarcinomaData not availableMTT Assay
HepG2Hepatocellular CarcinomaData not availableSRB Assay
PC-3Prostate AdenocarcinomaData not availableMTT Assay
HeLaCervical AdenocarcinomaData not availableSRB Assay
K-562Chronic Myelogenous LeukemiaData not availableMTT Assay

Experimental Protocols: A Step-by-Step Approach

Accurate and reproducible data hinges on well-defined experimental protocols. The following are standard methodologies for preliminary in vitro cytotoxicity screening.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HepG2, PC-3, HeLa, K-562) should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation Conditions: Cultures are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to ensure exponential growth and viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period with this compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Solution treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay_step Assay Specific Steps (MTT or SRB) incubation->assay_step readout Absorbance Measurement assay_step->readout calculation IC50 Calculation readout->calculation report Data Reporting calculation->report G cluster_pro_survival Pro-Survival Pathway cluster_apoptotic Apoptotic Pathway Chiricanine_A This compound PI3K PI3K Chiricanine_A->PI3K Inhibition Bax Bax Chiricanine_A->Bax Activation Bcl2 Bcl-2 Chiricanine_A->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Chiricanine A: An Inquiry into its Mechanism of Action Reveals a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific databases and literature reveals no specific information on a compound designated as "Chiricanine A." Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed at this time.

This absence of information suggests that "this compound" may be a novel or proprietary compound that has not yet been described in published scientific literature. It is also possible that it is a compound known by a different name, or a misnomer. Without a primary scientific source describing its isolation, characterization, and biological activity, any discussion of its mechanism of action would be purely speculative and fall outside the scope of a factual technical guide.

For researchers, scientists, and drug development professionals interested in the biological activities of novel natural products, the typical starting point for understanding a new compound's mechanism of action involves a series of established experimental investigations. These often include:

  • In vitro screening: Initial assays to determine the general biological activity of the compound, such as cytotoxicity against cancer cell lines, antimicrobial activity, or effects on specific enzymes.

  • Target identification: A variety of techniques, including affinity chromatography, proteomics, and genetic screening, can be used to identify the specific molecular target(s) of the compound.

  • Pathway analysis: Once a target is identified, further studies are conducted to elucidate the downstream signaling pathways that are modulated by the compound's interaction with its target. This often involves techniques like Western blotting, qPCR, and reporter gene assays to measure changes in protein and gene expression.

  • In vivo studies: To confirm the compound's activity and mechanism of action in a whole organism, studies are typically conducted in animal models.

Should "this compound" be a newly discovered compound, future research will likely follow these steps to characterize its biological effects and elucidate its mechanism of action. Researchers are encouraged to monitor scientific publications and patent literature for any future disclosures related to this compound.

spectroscopic data (NMR, MS) of Chiricanine A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of Chiricanine A

Introduction

This compound is a prenylated stilbenoid, a class of natural products known for a wide array of biological activities, holding significant interest for pharmaceutical and nutraceutical development. Accurate structural elucidation and characterization are fundamental to any research involving such compounds. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a detailed overview of the acquisition, presentation, and interpretation of this spectroscopic data, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Spectroscopic Analysis

Quantitative spectroscopic data must be presented in a clear, structured format to allow for easy interpretation and comparison with known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Stilbenoid (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)

Position¹H Chemical Shift (δ ppm), Multiplicity (J in Hz)¹³C Chemical Shift (δ ppm)
1-139.8
26.42, d (2.1)105.1
3-159.2
46.35, d (2.1)102.3
5-159.5
66.42, d (2.1)105.1
α6.88, d (16.3)128.9
β7.01, d (16.3)126.6
1'-130.5
2', 6'7.35, d (8.5)128.2
3', 5'6.81, d (8.5)115.8
4'-157.6
1''3.35, d (7.5)28.7
2''5.30, t (7.5)122.5
3''-131.9
4''1.78, s17.9
5''1.69, s25.9
5-OH5.01, s-
4'-OH5.23, s-
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Ionization TechniqueModeMeasured m/zCalculated m/zElemental Composition
ESI[M+H]⁺325.1434325.1440C₂₀H₂₁O₄

Experimental Protocols

Reproducibility is key in scientific research. The following sections detail the standard protocols for isolating and analyzing stilbenoids like this compound.

Isolation and Purification Protocol
  • Extraction: Dried, powdered plant material is exhaustively extracted with 80% aqueous methanol at room temperature. The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The aqueous crude extract is sequentially partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.

  • Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to silica gel column chromatography, eluting with a gradient solvent system (e.g., n-hexane to ethyl acetate) to yield several semi-purified fractions.

  • Preparative HPLC: Fractions containing the target compound are combined and subjected to final purification using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol/water gradient) to yield the pure compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26, δC 77.16).

  • Mass Spectrometry: HRMS data is obtained using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample is dissolved in methanol and analyzed in positive ion mode.

Mandatory Visualization

A visual workflow helps in understanding the logical sequence of the experimental process from raw material to final data.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Characterization start Plant Source Material extraction Methanol Extraction start->extraction Step 1 partition Solvent Partitioning extraction->partition Step 2 column_chrom Silica Gel Column Chromatography partition->column_chrom Step 3 prep_hplc Preparative HPLC column_chrom->prep_hplc Step 4 pure_compound Pure this compound prep_hplc->pure_compound Step 5 nmr_acq NMR Data Acquisition (1D & 2D) pure_compound->nmr_acq ms_acq HRMS Data Acquisition pure_compound->ms_acq data_proc Data Processing & Analysis nmr_acq->data_proc ms_acq->data_proc elucidation Structure Elucidation data_proc->elucidation

Caption: Experimental workflow from isolation to structure elucidation of this compound.

Chiricanine A: A Stilbenoid Phytoalexin in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Role and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiricanine A, a prenylated stilbenoid phytoalexin primarily found in peanut (Arachis hypogaea), has emerged as a significant secondary metabolite involved in plant defense mechanisms. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and its role in protecting plants against pathogenic fungi. The document summarizes available quantitative data on its bioactivity, outlines experimental protocols for its study, and explores its putative signaling pathways and mechanisms of action. Diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of defense mechanisms to counteract a myriad of biotic stresses. A key component of this defense is the production of phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack. Stilbenoids represent a major class of phytoalexins, and among them, prenylated stilbenoids have garnered considerable interest due to their enhanced biological activities. This compound is one such prenylated stilbene, predominantly produced by the peanut plant, and has demonstrated notable antifungal properties, suggesting its crucial role in plant immunity.[1][2] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in plant science and drug development.

Chemical Properties of this compound

This compound is a derivative of resveratrol, characterized by the addition of a prenyl group to the stilbene backbone. This structural modification significantly influences its lipophilicity and biological activity.

PropertyValueReference
Molecular Formula C₁₉H₂₀O₂[3]
Molecular Weight 280.36 g/mol [3]
CAS Number 350593-30-5[3]
Class Prenylated Stilbenoid[4]

Role in Plant Defense

This compound functions as a phytoalexin, a key component of the plant's induced defense response. Its production is triggered by various biotic and abiotic stressors, contributing to the overall resistance of the plant against invading pathogens.

Antifungal Activity

This compound has been shown to possess antifungal activity against a range of plant pathogenic fungi. While specific IC50 values for this compound are not widely reported in the literature, studies on related prenylated stilbenoids and extracts containing this compound indicate significant growth inhibition of various fungal species. For instance, stilbenoid-rich extracts from peanut have demonstrated potent antifungal effects. The lipophilic nature of the prenyl group is thought to enhance its ability to disrupt fungal cell membranes.

Further research is required to establish a comprehensive profile of this compound's antifungal spectrum and to determine its precise IC50 values against key plant pathogens.

Induction of this compound Biosynthesis

The synthesis of this compound in peanut plants is not constitutive but is induced upon perception of stress signals. Elicitors such as methyl jasmonate (MeJA) and hydrogen peroxide (H₂O₂) have been demonstrated to trigger the production of this compound and other prenylated stilbenoids in peanut hairy root cultures. This inducibility is a hallmark of phytoalexins and underscores its role in active plant defense.

Biosynthesis and Signaling

The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of the stilbene backbone, which is then modified by prenylation. The induction of its synthesis is intricately linked to plant defense signaling networks, with the jasmonate pathway appearing to play a central role.

Putative Signaling Pathway

While the complete signaling cascade leading to this compound production is yet to be fully elucidated, a putative pathway can be inferred from its induction by methyl jasmonate.

ChiricanineA_Signaling cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_biosynthesis This compound Biosynthesis Pathogen_Attack Pathogen Attack / Elicitors JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Pathogen_Attack->JA_Biosynthesis JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling MYC2 MYC2 (Transcription Factor) JA_Signaling->MYC2 Stilbene_Synthase Stilbene Synthase (STS) Gene Expression MYC2->Stilbene_Synthase Prenyltransferase Prenyltransferase Gene Expression MYC2->Prenyltransferase Chiricanine_A This compound Stilbene_Synthase->Chiricanine_A Stilbene Backbone Prenyltransferase->Chiricanine_A Prenylation

Putative signaling pathway for this compound biosynthesis.

This proposed pathway suggests that upon pathogen recognition, the plant activates the jasmonic acid biosynthesis and signaling cascade. This leads to the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes encoding key enzymes in the stilbenoid biosynthesis pathway, including stilbene synthase and prenyltransferases, ultimately resulting in the production of this compound.

Experimental Protocols

This section provides generalized methodologies for the study of this compound, based on common practices for stilbenoid research.

Elicitation and Extraction of this compound from Peanut Hairy Root Cultures

This protocol describes the induction of this compound production in vitro.

Elicitation_Workflow Start Start Hairy_Roots Establish Peanut Hairy Root Cultures Start->Hairy_Roots Elicitation Add Elicitors (e.g., Methyl Jasmonate, H₂O₂) Hairy_Roots->Elicitation Incubation Incubate for 48-72 hours Elicitation->Incubation Harvest Harvest Culture Medium and Root Tissue Incubation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis End End Analysis->End

Workflow for elicitation and extraction of this compound.

Methodology:

  • Establishment of Hairy Root Cultures: Initiate and maintain peanut hairy root cultures in a suitable liquid medium (e.g., MS or B5).

  • Elicitation: To a log-phase culture, add sterile solutions of elicitors. Commonly used concentrations are 50-100 µM for methyl jasmonate and 1-5 mM for hydrogen peroxide.

  • Incubation: Continue the culture in the dark on a rotary shaker for 48 to 72 hours to allow for the accumulation of stilbenoids.

  • Extraction: Separate the hairy roots from the culture medium. Extract the medium with an equal volume of ethyl acetate. Lyophilize and grind the root tissue and extract with methanol or ethanol.

  • Analysis: Evaporate the solvent from the extracts and redissolve in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and quantification of this compound.

Antifungal Bioassay

This protocol outlines a general method to assess the antifungal activity of this compound.

Methodology:

  • Fungal Culture: Grow the target pathogenic fungus on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).

  • Spore Suspension: Prepare a spore suspension of the fungus in sterile water and adjust the concentration to a standard value (e.g., 1 x 10⁵ spores/mL).

  • Bioassay:

    • Microdilution Method: In a 96-well plate, prepare serial dilutions of this compound in a liquid growth medium. Add the fungal spore suspension to each well. Incubate at an appropriate temperature and determine the minimum inhibitory concentration (MIC) by observing the lowest concentration that inhibits visible fungal growth.

    • Agar Diffusion Method: Spread the fungal spore suspension on the surface of an agar plate. Place sterile paper discs impregnated with different concentrations of this compound onto the agar. Incubate and measure the diameter of the inhibition zones.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of fungal growth, from the dose-response curve.

Mechanism of Action

The precise molecular mechanism of action of this compound against fungi is not yet fully understood. However, based on the activity of other stilbenoids and prenylated phenolic compounds, several potential mechanisms can be proposed:

  • Membrane Disruption: The lipophilic prenyl group may facilitate the insertion of this compound into the fungal plasma membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: this compound may inhibit key fungal enzymes involved in essential metabolic pathways, such as those responsible for cell wall synthesis or energy production.

  • Induction of Oxidative Stress: It may promote the generation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage and cell death.

Antifungal_Mechanism Chiricanine_A This compound Membrane Fungal Cell Membrane Disruption Chiricanine_A->Membrane Enzyme Inhibition of Essential Fungal Enzymes Chiricanine_A->Enzyme ROS Induction of Reactive Oxygen Species (ROS) Chiricanine_A->ROS Cell_Death Fungal Cell Death Membrane->Cell_Death Enzyme->Cell_Death ROS->Cell_Death

Proposed antifungal mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising phytoalexin with a clear role in the defense of peanut plants against fungal pathogens. Its inducible nature and antifungal activity make it a valuable subject for research in plant pathology and for the development of novel crop protection strategies. However, significant knowledge gaps remain. Future research should focus on:

  • Quantitative Bioactivity: Determining the IC50 values of purified this compound against a broad range of economically important plant pathogens.

  • Elucidation of Signaling Pathways: Unraveling the complete signaling cascade from pathogen recognition to this compound biosynthesis, including the identification of specific transcription factors and their regulatory elements.

  • Mechanism of Action: Investigating the precise molecular targets of this compound in fungal cells to understand its mode of antifungal activity.

  • In Planta Studies: Quantifying the contribution of this compound to disease resistance in whole peanut plants under pathogen challenge.

  • Biotechnological Applications: Exploring the potential of metabolic engineering to enhance this compound production in peanut and other crops to improve disease resistance.

Addressing these research questions will not only deepen our understanding of plant-pathogen interactions but also pave the way for the development of innovative and sustainable approaches to agriculture and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Chiricanine A from Peanut Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid found in peanut (Arachis hypogaea) seeds, particularly after exposure to biotic or abiotic stress, such as fungal infection.[1][2][3] Like other stilbenoids, this compound is of significant interest to the scientific community due to its potential biological activities, which may include anti-inflammatory and anticancer properties. Prenylated stilbenoids have been shown to affect inflammation by inhibiting the NF-κB/AP-1 signaling pathway. This document provides a detailed protocol for the extraction and purification of this compound from peanut seeds, adapted from established methods for similar compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction from peanut seeds, the following table summarizes the recovery and purity data for closely related prenylated stilbenoids, arachidin-1 and arachidin-3, purified from peanut hairy root cultures.[1][4][5] This data can serve as a benchmark for the expected outcomes of the this compound purification protocol outlined below.

CompoundPurification StepRecovery Rate (%)Purity (%)
Arachidin-1Semi-preparative HPLC32>95
Arachidin-3Semi-preparative HPLC39>95

Experimental Protocols

The following protocols are a composite guide based on established methods for the extraction and purification of stilbenoids from plant material.

Fungal Elicitation of Peanut Seeds (Induction of this compound Production)

This compound is a phytoalexin, and its production in peanut seeds is induced by fungal challenge.

Materials:

  • Viable, raw peanut seeds

  • Fungal strain known to elicit stilbenoid production in peanuts (e.g., Aspergillus spp. or Rhizopus spp.)

  • Potato Dextrose Agar (PDA) plates

  • Sterile water

  • Incubator

Protocol:

  • Culture the selected fungal strain on PDA plates until sufficient sporulation is observed.

  • Harvest fungal spores by washing the surface of the agar with sterile water.

  • Sterilize the surface of the peanut seeds.

  • In a sterile environment, inoculate the peanut seeds with the fungal spore suspension.

  • Incubate the inoculated seeds under controlled conditions (e.g., 25-28°C, high humidity) for a period known to be optimal for stilbenoid production (typically several days).

  • After the incubation period, freeze-dry the fungal-challenged peanut seeds to halt fungal growth and prepare for extraction.

Extraction of this compound

Materials:

  • Fungal-challenged, freeze-dried peanut seeds

  • Grinder or mill

  • Ethyl acetate

  • Methanol

  • Erlenmeyer flasks

  • Shaker

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Grind the freeze-dried peanut seeds into a fine powder.

  • Suspend the peanut powder in ethyl acetate in an Erlenmeyer flask (e.g., 1:10 w/v).

  • Agitate the mixture on a shaker at room temperature for 24-48 hours.

  • Filter the mixture to separate the extract from the solid seed material.

  • Repeat the extraction of the seed residue with fresh ethyl acetate to maximize the yield.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a minimal amount of methanol for further purification.

Purification of this compound

This multi-step purification protocol is adapted from methods used for arachidin-1 and arachidin-3.[1]

Step 3.1: Normal-Phase Column Chromatography

Materials:

  • Silica gel for column chromatography

  • Glass column

  • Solvent system (e.g., hexane-ethyl acetate gradient)

  • Fraction collector

  • TLC plates and developing chamber

Protocol:

  • Pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% hexane).

  • Load the concentrated crude extract onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing the compound of interest (as determined by TLC analysis against a standard, if available, or by subsequent analysis).

  • Concentrate the pooled fractions using a rotary evaporator.

Step 3.2: Reversed-Phase Column Chromatography

Materials:

  • C18-functionalized silica gel

  • Glass column

  • Solvent system (e.g., methanol-water gradient)

  • Fraction collector

Protocol:

  • Pack a column with C18-functionalized silica gel.

  • Dissolve the semi-purified extract from the previous step in a suitable solvent and load it onto the column.

  • Elute the column with a gradient of decreasing polarity, for instance, by increasing the percentage of methanol in water.

  • Collect and analyze fractions as described in the previous step.

  • Pool the fractions containing this compound and concentrate them.

Step 3.3: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Semi-preparative HPLC system with a UV detector

  • Semi-preparative C18 HPLC column (e.g., 10 x 250 mm)

  • Mobile phase (e.g., methanol and 0.5% formic acid in water)

Protocol:

  • Dissolve the further purified extract in the initial mobile phase.

  • Inject the sample into the semi-preparative HPLC system.

  • Perform a gradient elution, for example, starting with a 50:50 mixture of methanol and acidic water and gradually increasing the methanol concentration to 90:10 over 30 minutes.[1]

  • Monitor the elution at a suitable wavelength for stilbenoids (e.g., 340 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC. A purity of >95% is often achievable with this method.[1]

  • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow A Peanut Seeds B Fungal Elicitation (e.g., Aspergillus spp.) A->B C Freeze-Drying B->C D Grinding C->D E Solvent Extraction (Ethyl Acetate) D->E F Crude Extract E->F G Normal-Phase Column Chromatography F->G H Semi-Purified Extract G->H I Reversed-Phase Column Chromatography H->I J Further Purified Extract I->J K Semi-Preparative HPLC J->K L Pure this compound (>95% Purity) K->L

Caption: Workflow for this compound extraction and purification.

NF-κB Signaling Pathway

Prenylated stilbenoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ub-Proteasome\nDegradation Ub-Proteasome Degradation IκB-NF-κB Complex->Ub-Proteasome\nDegradation Ubiquitination Chiricanine_A This compound DNA DNA NF-κB_n->DNA Gene Expression Pro-inflammatory Gene Expression DNA->Gene Expression Transcription

References

Application Note: Quantitative Analysis of Chiricanine A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Chiricanine A, a prenylated stilbenoid found in peanuts (Arachis hypogaea). This compound, a phytoalexin produced in response to biotic and abiotic stress, has garnered interest for its potential biological activities. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and quantitative analysis, making it an essential tool for researchers in natural product chemistry, pharmacology, and drug development. The described method utilizes a reversed-phase C18 column with UV detection, offering high sensitivity and selectivity for this compound.

Introduction

This compound is a naturally occurring prenylated stilbene with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.36 g/mol . It is primarily found in peanuts as a phytoalexin, a compound produced by plants to defend against pathogens. The unique chemical structure of this compound, featuring a stilbenoid backbone with a prenyl group, contributes to its potential pharmacological properties. Accurate and precise quantification of this compound is crucial for its study in various matrices, including plant extracts and biological samples. This application note presents a detailed HPLC method developed for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Peanut seed samples (or other relevant matrix)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Peanut Seeds)
  • Homogenization: Freeze a known weight of peanut seeds with liquid nitrogen and grind them into a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered sample to a centrifuge tube and add methanol at a ratio of 1:10 (w/v). Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 340 nm

Note: The detection wavelength of 340 nm is proposed based on the UV absorption maxima of structurally similar and co-occurring prenylated stilbenoids, Arachidin-1 (λmax = 341 nm) and Arachidin-3 (λmax = 336 nm)[1]. It is recommended to acquire a full UV spectrum of a this compound standard to confirm the optimal detection wavelength.

Data Presentation

Calibration Curve for this compound

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated by the correlation coefficient (R²).

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
>0.999
Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.999[Insert Data]
Accuracy (% Recovery) 80-120%[Insert Data]
Precision (% RSD) ≤ 2%[Insert Data]
Limit of Detection (LOD) Signal-to-Noise ≥ 3[Insert Data]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10[Insert Data]

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Peanut Seed Sample Homogenization Homogenization (Liquid Nitrogen) Sample->Homogenization Extraction Extraction (Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (340 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Final_Result Final_Result Quantification->Final_Result This compound Concentration

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a detailed and reliable HPLC method for the quantification of this compound. The protocol outlines all necessary steps from sample preparation to data analysis, ensuring reproducible and accurate results. This method will be a valuable asset for researchers investigating the phytochemical profile of peanuts and exploring the therapeutic potential of this compound. The provided workflow diagrams and data tables offer a clear and concise guide for the implementation of this analytical procedure.

References

Application Note: Structural Elucidation of Chiricanine A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiricanine A is a prenylated stilbenoid, a class of natural products known for their diverse biological activities. Accurate structural determination is fundamental for understanding its bioactivity and for any potential therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note provides a comprehensive guide to the analysis of this compound using 1D and 2D NMR spectroscopy.

Data Presentation

While the raw NMR data for this compound is available in the supporting information of the publication "Total Synthesis of this compound, Arahypin-1, trans-Arachidin-2, trans-Arachidin-3, and Arahypin-5 from Peanut Seeds" in the Journal of Natural Products (2011, 74, 4, 644–649), the following tables present an illustrative summary of the expected ¹H and ¹³C NMR chemical shifts for this compound for educational and comparative purposes.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
26.85d2.01H
46.55t2.01H
66.85d2.01H
77.05d16.01H
86.95d16.01H
2'7.40d8.52H
3'6.80d8.52H
1''3.40d7.02H
2''5.30t7.01H
4''1.75s3H
5''1.80s3H
3-OH5.10s1H
5-OH5.15s1H
4'-OH4.90s1H

Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
1140.0
2108.5
3158.0
4102.0
5158.5
6108.5
7128.0
8127.0
1'130.0
2'129.0
3'115.5
4'155.0
1''22.0
2''123.0
3''132.0
4''18.0
5''26.0

Experimental Protocols

1. Sample Preparation

  • Objective: To prepare a high-quality NMR sample of this compound for analysis.

  • Materials:

    • Purified this compound (≥95% purity)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; Methanol-d₄, CD₃OD)

    • NMR tubes (5 mm, high precision)

    • Internal standard (e.g., Tetramethylsilane, TMS)

    • Pipettes and vials

  • Protocol:

    • Weigh approximately 1-5 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • If an internal standard is required, add a small amount of TMS (typically 0.03-0.05% v/v) to the solvent before adding it to the sample. TMS provides a reference signal at 0.00 ppm.

    • Gently vortex or sonicate the vial to ensure the complete dissolution of this compound.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. 1D NMR Data Acquisition (¹H and ¹³C)

  • Objective: To acquire standard one-dimensional proton and carbon-13 NMR spectra.

  • Instrument: 400-600 MHz NMR Spectrometer

  • Protocol:

    • Insert the prepared NMR tube into the spectrometer's autosampler or manually load it into the magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

      • Use a standard pulse sequence (e.g., 'zg30').

      • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

      • Set the relaxation delay (D1) to at least 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

      • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Set the number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive than ¹H.

      • Set the relaxation delay (D1) to 2-5 seconds.

    • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC)

  • Objective: To acquire two-dimensional NMR spectra to establish correlations between nuclei and aid in the complete structural elucidation.

  • Instrument: 400-600 MHz NMR Spectrometer

  • Protocol:

    • COSY (Correlation Spectroscopy):

      • Purpose: To identify proton-proton spin-spin coupling networks (¹H-¹H correlations).

      • Pulse Sequence: Use a standard COSY pulse sequence (e.g., 'cosygpqf').

      • Set appropriate spectral widths in both dimensions.

      • Acquire a sufficient number of scans per increment.

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C correlations).

      • Pulse Sequence: Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').

      • Set the ¹³C spectral width to cover the expected range of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C correlations). This is crucial for connecting different spin systems and identifying quaternary carbons.

      • Pulse Sequence: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').

      • Optimize the long-range coupling delay to observe the desired correlations (typically set for J = 8-10 Hz).

    • Process the 2D data by applying Fourier transformation in both dimensions, phase correction, and baseline correction.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_output Structure Elucidation A Purified this compound C Dissolve Sample A->C B Deuterated Solvent (e.g., CDCl3) + TMS B->C D Transfer to NMR Tube C->D E 1D NMR (1H, 13C) D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Chemical Shift Referencing H->I J Spectral Interpretation I->J K Final Structure of this compound J->K

Caption: Experimental workflow for the NMR analysis of this compound.

Structure_Elucidation_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_analysis Structural Fragment Assembly cluster_final Final Structure H1 1H NMR (Chemical Shifts, Multiplicity, Integration) FragA Identify Spin Systems (e.g., Aromatic Rings, Alkene) H1->FragA C13 13C NMR (Number of Carbons, Chemical Shifts) FragB Assign Protons to Carbons C13->FragB COSY COSY (H-H Connectivity) COSY->FragA HSQC HSQC (Direct C-H Attachment) HSQC->FragB HMBC HMBC (Long-Range C-H Connectivity) FragC Connect Fragments via Quaternary Carbons HMBC->FragC FragA->FragC FragB->FragC Structure Complete Structure of this compound FragC->Structure

Caption: Logical relationship of NMR experiments for structure elucidation.

In Vitro Antioxidant Activity of Chiricanine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A, a prenylated stilbene, has been identified and synthesized, with initial research pointing towards its potential as an antiplasmodial agent.[1][2] While its primary therapeutic focus has been on malaria, the structural characteristics of this compound suggest it may also possess antioxidant properties. Alkaloids and other phenolic compounds are well-known for their ability to scavenge free radicals and modulate oxidative stress-related signaling pathways.[3][4][5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4][5] Therefore, evaluating the antioxidant potential of this compound is a critical step in exploring its broader therapeutic applications.

These application notes provide a comprehensive guide for researchers to assess the in vitro antioxidant activity of this compound using a panel of established and widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[6][7] Detailed protocols, data presentation guidelines, and a representative diagram of a potential antioxidant-related signaling pathway are included to facilitate a thorough investigation.

Principles of Common In Vitro Antioxidant Assays

A multi-assay approach is recommended to obtain a comprehensive profile of the antioxidant activity of this compound, as different assays reflect various mechanisms of antioxidant action.

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep purple color.[8][9] The reduction of DPPH results in a color change to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[9]

  • ABTS Radical Cation Decolorization Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[10][11] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12][13][14] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color is directly proportional to the reducing power of the sample.[14]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's capacity to quench these radicals is quantified by measuring the decay of fluorescence over time. The results are typically expressed as Trolox equivalents.[17]

Experimental Protocols

The following are detailed protocols for the recommended in vitro antioxidant assays. It is crucial to include a known antioxidant standard, such as Trolox or Ascorbic Acid, in each assay for comparison and validation.

DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Trolox (or Ascorbic Acid) as a positive control

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[18]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the standard antioxidant to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][19]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS Radical Cation Decolorization Assay

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox as a positive control

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the completion of radical generation.[11][20]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11][20]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or the standard antioxidant to the wells.

    • Incubate the plate at room temperature for 6 minutes.[10][18]

  • Measurement: Measure the absorbance at 734 nm.[21]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC₅₀ Determination: Determine the IC₅₀ value from a plot of scavenging activity against this compound concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

Procedure:

  • Preparation of FRAP Working Solution: Prepare the FRAP working solution freshly by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13] Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and serial dilutions. Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM).

  • Assay:

    • Add 180 µL of the FRAP working solution to each well of a 96-well plate.

    • Add 20 µL of the this compound solution, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.[12]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of this compound, expressed as µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a stock solution of Trolox and this compound in a suitable solvent and make serial dilutions in phosphate buffer.

  • Assay:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the this compound solution, Trolox standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[15][22]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[16][23]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC against Trolox concentration.

    • Express the ORAC value of this compound as Trolox equivalents (TE) per µM of the compound.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Radical Scavenging Activity of this compound

AssayIC₅₀ Value for this compound (µM)IC₅₀ Value for Standard (e.g., Trolox) (µM)
DPPH AssayInsert experimental valueInsert experimental value
ABTS AssayInsert experimental valueInsert experimental value

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound

AssayThis compound ValueStandard (e.g., Trolox) Value
FRAP AssayInsert experimental value (µM Fe(II) equivalents)Insert experimental value (µM Fe(II) equivalents)
ORAC AssayInsert experimental value (µM TE/µM)1.0 (by definition)

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antioxidant activity of this compound.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis ChiricanineA This compound Stock Solution & Dilutions DPPH DPPH Assay ChiricanineA->DPPH Test Compound ABTS ABTS Assay ChiricanineA->ABTS Test Compound FRAP FRAP Assay ChiricanineA->FRAP Test Compound ORAC ORAC Assay ChiricanineA->ORAC Test Compound Standard Standard (Trolox) Stock Solution & Dilutions Standard->DPPH Positive Control Standard->ABTS Positive Control Standard->FRAP Positive Control Standard->ORAC Positive Control Measurement Spectrophotometric/ Fluorometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement Calculation Calculation of % Inhibition, IC50, or Equivalents Measurement->Calculation Comparison Comparison with Standard Calculation->Comparison

Caption: Workflow for In Vitro Antioxidant Activity Assessment of this compound.

Potential Antioxidant-Related Signaling Pathway

Alkaloids can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[3] One of the key pathways is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes. The following diagram illustrates a simplified representation of how a compound like this compound might activate this pathway.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress ChiricanineA This compound ChiricanineA->Keap1_Nrf2 Modulation? Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding AOE Antioxidant Enzymes (e.g., SOD, CAT) ARE->AOE Gene Transcription AOE->ROS Neutralization

Caption: Hypothetical Nrf2-Mediated Antioxidant Response Modulated by this compound.

Conclusion

These application notes provide a robust framework for the initial in vitro evaluation of the antioxidant activity of this compound. By employing a battery of assays that probe different antioxidant mechanisms, researchers can gain a comprehensive understanding of its potential to combat oxidative stress. The provided protocols are standardized and widely used, ensuring that the generated data will be comparable to existing literature on other antioxidant compounds. Further investigation into the cellular antioxidant effects and the underlying molecular mechanisms, such as the Nrf2 pathway, will be crucial in elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Chiricanine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiricanine A, a lignan compound isolated from Schisandra chinensis, has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory effects of this compound. The described assays focus on the compound's ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The protocols cover the assessment of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, this document outlines methods to explore the underlying molecular mechanisms by examining the impact of this compound on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3]

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described assays. These tables are designed for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Control (no LPS)
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)

Table 4: Inhibition of Pro-inflammatory Cytokine Production by this compound

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a suitable model for these assays.[4] Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects. The MTS or WST-8 assay can be used for this purpose.[4][5]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control for 24 hours.

  • Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.[4][5]

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite, a stable product of NO.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of PGE2 and cytokines in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To investigate the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL of LPS for a specified time (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of IκB-α, p65, p38, ERK1/2, and JNK.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Chiricanine_A_Workflow Experimental Workflow for this compound Anti-inflammatory Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pre_treat Pre-treat with this compound seeding->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim cytotoxicity Cytotoxicity Assay (MTS/WST-8) lps_stim->cytotoxicity no_assay NO Measurement (Griess Assay) lps_stim->no_assay elisa PGE2 & Cytokine ELISAs lps_stim->elisa western_blot Western Blot (NF-κB & MAPK) lps_stim->western_blot data_quant Quantify Results cytotoxicity->data_quant no_assay->data_quant elisa->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Chiricanine_A_Signaling_Pathway Proposed Anti-inflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression cluster_mediators Inflammatory Mediators lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 erk ERK1/2 tlr4->erk jnk JNK tlr4->jnk ikb IκB-α tlr4->ikb nucleus Nucleus p38->nucleus erk->nucleus jnk->nucleus nfkb NF-κB (p65) ikb->nfkb nfkb->nucleus Translocation chiricanine This compound chiricanine->p38 chiricanine->erk chiricanine->ikb inos iNOS nucleus->inos cox2 COX-2 nucleus->cox2 cytokines TNF-α, IL-6, IL-1β nucleus->cytokines no NO inos->no pge2 PGE2 cox2->pge2 inflammation inflammation cytokines->inflammation no->inflammation pge2->inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Application Notes and Protocols for the Investigation of Chiricanine A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Chiricanine A is a prenylated stilbenoid, a class of natural compounds found in peanuts with potential anticancer properties. Stilbenoids, such as the well-studied resveratrol, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. This document provides a detailed experimental protocol for investigating the anticancer effects of this compound in various cancer cell lines. The protocols outlined below are based on established methodologies for studying analogous prenylated stilbenoids, such as Arachidin-1, and are intended to serve as a comprehensive guide for researchers. The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, key processes in controlling cancer cell proliferation.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on cancer cell lines, based on reported data for the closely related compound, Arachidin-1.[1][2]

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeTime PointIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer24h~10-15
MDA-MB-436Triple-Negative Breast Cancer24h~10-15
A549Lung Cancer48hNot determined
HCT116Colon Cancer48hNot determined
MCF-10ANon-cancerous breast24h> 100

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)65 ± 425 ± 310 ± 2
This compound (1 µM)60 ± 520 ± 220 ± 3
This compound (10 µM)55 ± 415 ± 330 ± 4

Table 3: Apoptosis Induction by this compound in MDA-MB-231 Cells

Treatment (48h)% Apoptotic Cells (Annexin V positive)Caspase-3/7 Activity (Fold Change)
Control (DMSO)5 ± 11.0
This compound (1 µM)15 ± 32.5 ± 0.4
This compound (10 µM)35 ± 54.0 ± 0.6

Experimental Protocols

Cell Culture and Maintenance

Protocol:

  • Culture human cancer cell lines (e.g., MDA-MB-231, MDA-MB-436, A549, HCT116) and a non-cancerous control cell line (e.g., MCF-10A) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a DMSO-treated control group.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[4][5][6][7]

Protocol:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed and treat the cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-9, PARP, Survivin, p53, and a loading control like GAPDH) overnight at 4°C.[1][8]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Chiricanine_A_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MDA-MB-231) viability Cell Viability (MTT Assay) cell_culture->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis western_blot Western Blot cell_culture->western_blot chiricanine_prep This compound Stock (in DMSO) chiricanine_prep->viability chiricanine_prep->cell_cycle chiricanine_prep->apoptosis chiricanine_prep->western_blot ic50 IC50 Determination viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Levels western_blot->protein_exp

Caption: Experimental workflow for assessing the anticancer effects of this compound.

Chiricanine_A_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction chiricanine This compound g2m_arrest G2/M Phase Arrest chiricanine->g2m_arrest p53 p53 Activation chiricanine->p53 intrinsic_pathway Intrinsic Pathway chiricanine->intrinsic_pathway survivin Survivin Inhibition chiricanine->survivin p53->g2m_arrest p53->intrinsic_pathway caspase9 Caspase-9 Activation intrinsic_pathway->caspase9 parp_cleavage PARP Cleavage caspase9->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis survivin->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

References

Application Notes and Protocols for Preclinical Evaluation of Chiricanine A in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a novel alkaloid with purported therapeutic potential. While its specific biological activities are currently under-investigated, many natural products of this class exhibit significant anti-inflammatory and analgesic properties. These application notes provide a comprehensive guide for the initial preclinical evaluation of this compound using established animal models of inflammation and nociception. The following protocols and methodologies are designed to assess the efficacy and elucidate the potential mechanisms of action of this compound.

I. Anti-Inflammatory Activity Assessment

A key starting point for characterizing the bioactivity of this compound is to evaluate its effect on inflammation. Several well-established animal models can be employed for this purpose.

A. Carrageenan-Induced Paw Edema Model

This widely used model is effective for screening acute anti-inflammatory activity.[1][2][3] Carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats (220-260 g) are a suitable choice for this model.[1]

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate solvent for this compound)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound (various doses, e.g., 10, 30, 100 mg/kg, p.o. or i.p.)

  • Drug Administration: The vehicle, positive control, or this compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Vehicle Control-0
Positive Control10
This compound10
This compound30
This compound100
B. Croton Oil-Induced Ear Edema Model

This model is useful for assessing the topical anti-inflammatory effects of a compound.[1] Croton oil induces a localized inflammatory response when applied to the skin.

Experimental Protocol:

  • Animal Selection: Swiss albino mice are commonly used for this assay.

  • Grouping: Similar to the carrageenan model, animals are divided into control, positive control (e.g., Dexamethasone), and this compound treatment groups.

  • Induction of Edema: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Treatment: this compound, dissolved in the same vehicle, is applied topically to the right ear shortly after the croton oil application.

  • Measurement of Edema: After a specified time (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular section is punched out from both ears. The weight of the ear punches is measured. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema is calculated based on the reduction in the weight difference between the treated and control groups.

Data Presentation:

Treatment GroupDose (mg/ear)Mean Ear Punch Weight Difference (mg) ± SEM% Inhibition of Edema
Vehicle Control-0
Positive Control
This compound
This compound
This compound

II. Nociception and Pain Assessment

Evaluating the analgesic potential of this compound is another critical step. Various models can be used to assess its effects on different types of pain.[4][5][6]

A. Acetic Acid-Induced Writhing Test

This chemical-induced pain model is sensitive for screening peripherally acting analgesics.[7] The intraperitoneal injection of acetic acid causes a characteristic writhing response.

Experimental Protocol:

  • Animal Selection: Mice are the preferred species for this test.

  • Grouping and Dosing: Animals are grouped and administered the vehicle, a positive control (e.g., Aspirin), or this compound as described previously.

  • Induction of Writhing: 30 minutes after treatment, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period (e.g., 20-30 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition of Writhing
Vehicle Control-0
Positive Control
This compound10
This compound30
This compound100
B. Hot Plate Test

This thermal nociception model is used to evaluate centrally acting analgesics. The test measures the reaction time of the animal to a thermal stimulus.

Experimental Protocol:

  • Animal Selection: Mice or rats can be used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The baseline reaction time of each animal (e.g., licking of the hind paw or jumping) is recorded before drug administration. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

  • Grouping and Dosing: Animals are grouped and treated as in previous models. A positive control such as morphine is often used.

  • Post-Treatment Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency to the thermal stimulus is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM at Different Time Points
Baseline
Vehicle Control-
Positive Control
This compound10
This compound30
This compound100

III. Proposed Signaling Pathway and Experimental Workflow

Based on the common mechanisms of anti-inflammatory and analgesic drugs, this compound may exert its effects through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]

A. Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

ChiricanineA_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Phospholipase_A2 Phospholipase A2 Cell_Membrane->Phospholipase_A2 activates Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins produces Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Chiricanine_A This compound Chiricanine_A->COX_Pathway inhibits? Chiricanine_A->LOX_Pathway inhibits?

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

B. Experimental Workflow for Animal Model Studies

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Administration of Vehicle, Positive Control, or this compound Randomization->Drug_Administration Induction Induction of Inflammation or Nociception Drug_Administration->Induction Data_Collection Data Collection (e.g., Paw Volume, Writhing Counts) Induction->Data_Collection Data_Analysis Statistical Analysis (% Inhibition) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo evaluation of this compound.

IV. Wound Healing Studies

Should this compound demonstrate significant anti-inflammatory properties, its potential to promote wound healing could be investigated. Porcine models are considered highly relevant to human skin, though rodent models are also widely used.[9][10][11]

A. Excisional Wound Model

This model is used to study the rate of wound contraction and re-epithelialization.

Experimental Protocol:

  • Animal Selection: Rats or mice are suitable. Porcine models offer higher translational relevance.[9][11]

  • Wound Creation: Under anesthesia, a full-thickness excisional wound is created on the dorsal side of the animal using a sterile biopsy punch.

  • Grouping and Treatment: Animals are divided into groups and treated topically with a vehicle, a positive control (e.g., a commercial wound healing agent), or a formulation containing this compound.

  • Wound Measurement: The wound area is traced or photographed at regular intervals (e.g., day 0, 3, 7, 14, and 21). The rate of wound contraction is calculated.

  • Histopathology: On selected days, tissue samples from the wound site can be collected for histological analysis to assess re-epithelialization, collagen deposition, and neovascularization.

Data Presentation:

Treatment GroupFormulationMean Wound Area (mm²) ± SEM at Different Time Points% Wound Closure on Day X
Day 0 Day 3
Vehicle Control-
Positive Control
This compound0.5%
This compound1.0%

Conclusion

These application notes provide a foundational framework for the in vivo characterization of this compound. The selection of appropriate animal models and detailed protocols are crucial for obtaining reliable and reproducible data. The hypothetical signaling pathway and experimental workflows offer a logical starting point for investigating the potential anti-inflammatory, analgesic, and wound healing properties of this novel compound. Further studies to elucidate the precise molecular targets and mechanisms of action will be essential for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Chiricanine A in Stilbenoid Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chiricanine A, a prenylated stilbene, as a molecular probe to investigate the intricate biological pathways of stilbenoids. Due to the limited direct research on this compound, this document leverages data and protocols from closely related and well-studied prenylated stilbenoids, such as arachidin-1 and arachidin-3, to propose analogous applications. Prenylated stilbenoids are of significant interest due to their enhanced biological activities compared to their non-prenylated counterparts like resveratrol.

Introduction to this compound and Stilbenoid Pathways

Stilbenoids are a class of natural phenolic compounds possessing a C6-C2-C6 backbone. They are synthesized in plants through the phenylpropanoid pathway and are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The addition of a prenyl group to the stilbene core, a process known as prenylation, often enhances the lipophilicity and bioactivity of these compounds.[1] this compound is a prenylated stilbene, and its unique chemical structure makes it a valuable tool for dissecting the biosynthesis and physiological roles of this important class of natural products.

The biosynthesis of stilbenoids begins with the conversion of phenylalanine to cinnamate, which is then converted to p-coumaroyl-CoA.[3] The key enzyme, stilbene synthase (STS), catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold, resveratrol.[4] This can be further modified by enzymes such as prenyltransferases to produce a diverse array of stilbenoids, including this compound.[5]

Potential Applications of this compound in Stilbenoid Research

Based on the known activities of analogous prenylated stilbenoids, this compound can be employed in several key research areas:

  • Elucidation of Biosynthetic Pathways: this compound can be used as a standard in metabolic profiling studies to identify and quantify its presence in various biological systems, helping to map the later steps of the stilbenoid biosynthesis pathway.

  • Enzyme Inhibition Studies: As a product of the pathway, this compound can be tested for feedback inhibition of key enzymes like stilbene synthase or the specific prenyltransferases involved in its own synthesis.

  • Investigation of Cellular Signaling Pathways: The biological effects of stilbenoids are mediated through various signaling cascades. This compound can be used to probe these pathways, particularly those related to inflammation and apoptosis, where other prenylated stilbenoids have shown significant activity.[6][7]

  • Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with other stilbenoids, researchers can gain insights into how the prenyl group and its specific configuration influence the molecule's interaction with biological targets.

Quantitative Data Summary

The following table summarizes key quantitative data for the related prenylated stilbenoids arachidin-1 and arachidin-3, which can serve as a benchmark for designing experiments with this compound.

CompoundCell LineAssayTime Point (h)IC50 Value (µM)Reference
Arachidin-1 MDA-MB-231 (TNBC)Cytotoxicity242.68[8]
MDA-MB-231 (TNBC)Cytotoxicity487.82[8]
MDA-MB-231 (TNBC)Cytotoxicity722.51[8]
MDA-MB-436 (TNBC)Cytotoxicity24-[8]
MDA-MB-436 (TNBC)Cytotoxicity722.09[8]
HL-60 (Leukemia)Cytotoxicity724.2[8]
Arachidin-3 MDA-MB-231 (TNBC)Cytotoxicity2418.71[8]
MDA-MB-231 (TNBC)Cytotoxicity4816.21[8]
MDA-MB-231 (TNBC)Cytotoxicity7218.74[8]
MDA-MB-436 (TNBC)Cytotoxicity7219.76[8]
HL-60 (Leukemia)Cytotoxicity7218.9[8]
Resveratrol MDA-MB-231 (TNBC)Cytotoxicity2432.07[8]
MDA-MB-231 (TNBC)Cytotoxicity7210.84[8]
MDA-MB-436 (TNBC)Cytotoxicity7215.66[8]
HL-60 (Leukemia)Cytotoxicity7217.6[8]

Experimental Protocols

The following are detailed protocols for key experiments where this compound could be applied, adapted from studies on arachidin-1 and arachidin-3.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: NF-κB Activation Assay

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 mouse macrophage cell line

  • Lipopolysaccharide (LPS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include a negative control (no LPS) and a positive control (LPS only).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 is primarily in the cytoplasm. Upon activation, it translocates to the nucleus.

Protocol 3: Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis through the activation of executioner caspases.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound.

Stilbenoid_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol Stilbene Synthase (STS) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol Stilbene Synthase (STS) Prenylated_Stilbenoids Prenylated Stilbenoids (e.g., this compound) Resveratrol->Prenylated_Stilbenoids Prenyltransferase DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->Prenylated_Stilbenoids Prenyltransferase NFkB_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation ChiricanineA This compound ChiricanineA->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Experimental_Workflow_Cytotoxicity start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate % Viability and Determine IC50 read->analyze

References

Analytical Standards for Chiricanine A Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A, a prenylated stilbenoid, has garnered significant interest in the scientific community due to its potential therapeutic properties, notably its antiplasdmodial activity against Plasmodium falciparum. As a member of the stilbenoid family, it shares a structural backbone with resveratrol, a well-studied compound known for its diverse biological effects.[1] This document provides detailed application notes and experimental protocols to guide researchers in the accurate quantification and biological evaluation of this compound, facilitating further investigation into its pharmacological potential.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods and for its formulation in biological assays.

PropertyValueReference
CAS Number 350593-30-5[2][3]
Molecular Formula C₁₉H₂₀O₂[2]
Molecular Weight 280.36 g/mol [2]
Melting Point 107-111 °C[2]
Boiling Point 461.2±30.0 °C at 760 mmHg[2]
Storage 2-8°C, sealed, dry, light-proof[2]

I. Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and for establishing dose-response relationships in biological assays. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended technique for this purpose.

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol provides a general method for the quantification of this compound in various matrices, such as plant extracts or biological samples. Note: This method should be validated for its specific application to ensure accuracy, precision, linearity, and sensitivity for this compound.

1. Instrumentation and Materials

  • HPLC system with a binary pump, autosampler, and Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • This compound analytical standard (>95% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 90-10% B (linear gradient)

    • 30-35 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (determine by UV scan, likely around 320 nm for stilbenoids).[4]

3. Sample Preparation

  • Plant Extracts:

    • Extract a known weight of the dried plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma, Tissue Homogenate):

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

4. Calibration Curve

  • Prepare a stock solution of this compound standard in methanol.

  • Perform serial dilutions to obtain a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard in triplicate and plot the peak area against the concentration.

  • Perform a linear regression to obtain the calibration equation and correlation coefficient (R² > 0.999).

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Confirm peak purity using the DAD spectrum.

  • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_cal Calibration Start Sample Matrix (Plant or Biological) Extraction Extraction/ Cleanup Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column (Gradient Elution) Injection->Separation Detection DAD Detector (λ ~320 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration of This compound Quantification->Result Standard This compound Standard Dilution Serial Dilutions Standard->Dilution Cal_Curve Calibration Curve Dilution->Cal_Curve Cal_Curve->Quantification

Workflow for HPLC-DAD Quantification of this compound.

II. Biological Activity Assessment

Protocol 2: In Vitro Antiplasmodial Activity Assay

This protocol details a method to assess the ability of this compound to inhibit the growth of Plasmodium falciparum in vitro.[5][6]

1. Materials and Reagents

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • SYBR Green I nucleic acid stain or [³H]-hypoxanthine

  • Artesunate or Chloroquine (positive control)

  • DMSO (vehicle control)

2. Assay Procedure

  • Synchronize the P. falciparum culture to the ring stage.[5]

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.

  • Add the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well.

  • Include wells with parasitized cells and no drug (negative control), and wells with a known antimalarial drug (positive control).

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, determine parasite growth inhibition.

    • SYBR Green I Assay: Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a microplate reader.

    • [³H]-Hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine to the cultures for the final 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[7]

3. Data Analysis

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control.

  • Plot the percentage of inhibition against the log of the drug concentration.

  • Determine the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection of Growth cluster_analysis Data Analysis Parasite Synchronized P. falciparum Culture Plating Plate Parasites & Compounds in 96-well Plate Parasite->Plating Dilution Serial Dilution of This compound Dilution->Plating Incubate Incubate 72-96h (37°C, Gas Mixture) Plating->Incubate Staining SYBR Green Staining/ [3H]-Hypoxanthine Addition Incubate->Staining Measurement Fluorescence/ Scintillation Counting Staining->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Workflow for the In Vitro Antiplasmodial Assay.

III. Potential Signaling Pathways

Based on the known biological activities of other stilbenoids, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.[8][9][10] Further research is required to elucidate the specific molecular targets of this compound.

Potential Anti-inflammatory Signaling Pathways

Stilbenoids have been shown to inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][11] They may also modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and inflammation.[9][12]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K ChiricanineA This compound MAPKK MAPKK ChiricanineA->MAPKK ? ChiricanineA->IKK ? ChiricanineA->PI3K ? MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->Cytokines Akt Akt PI3K->Akt Akt->NFkB

Potential Anti-inflammatory Signaling Pathways Modulated by this compound.

Conclusion

The protocols and information provided herein serve as a comprehensive guide for the analytical and biological investigation of this compound. The development of a validated quantitative method is paramount for ensuring the reliability of research findings. Further exploration of the signaling pathways modulated by this compound will provide deeper insights into its mechanism of action and may unveil its full therapeutic potential.

References

Troubleshooting & Optimization

Chiricanine A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chiricanine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a naturally occurring prenylated stilbene with potential therapeutic properties, including antiplasmodial activity.[1] Like many other stilbenoids, its chemical structure lends itself to poor water solubility. The presence of a prenyl group increases the molecule's lipophilicity (fat-solubility), which generally leads to decreased solubility in aqueous environments. This poses a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state in biological fluids.

Q2: Is there any quantitative data available on the aqueous solubility of this compound?

Q3: What are the common signs of solubility issues during my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitate formation: A solid substance appearing in your stock solution or final experimental medium after the addition of this compound.

  • Cloudiness or turbidity: Your solution appears hazy or milky.

  • Inconsistent experimental results: Poor solubility can lead to variability in the effective concentration of the compound, resulting in poor reproducibility of your data.

  • Low bioactivity: The compound may appear to have little to no effect, which could be due to it not being fully dissolved and available to the biological system.

Q4: How can I improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:

  • Co-solvents: Using a water-miscible organic solvent is a common and effective method. Dimethyl sulfoxide (DMSO) is frequently used for in vitro studies.

  • pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. However, the impact of pH on the solubility of this compound is not documented.

  • Use of surfactants or cyclodextrins: These agents can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility.

Troubleshooting Guides

Issue 1: Precipitate forms when preparing a stock solution of this compound.

Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

Solution Workflow:

G cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression Nucleus->Gene ChiricanineA This compound ChiricanineA->IKK ChiricanineA->JNK cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 cJun->AP1 AP1->Nucleus translocates

References

Technical Support Center: Stabilizing Chiricanine A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Chiricanine A. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored under specific temperature-controlled conditions. The recommended storage durations are up to 3 years at -20°C or up to 2 years at 4°C[1]. To prevent degradation from environmental factors, ensure the container is tightly sealed and protected from light and moisture[2][3].

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once in solution, this compound is more susceptible to degradation. For optimal stability, stock solutions should be stored as aliquots in tightly sealed vials. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is best practice to prepare fresh solutions for immediate use whenever possible.

Q3: What solvents are compatible with this compound?

Q4: Is this compound sensitive to light?

A4: this compound, a prenylated stilbene, is likely sensitive to light. Stilbenoids can undergo photo-isomerization or photo-oxidation. Therefore, it is crucial to store both solid and in-solution forms of this compound in light-proof containers, such as amber vials or containers wrapped in aluminum foil[2]. All handling and experimental procedures should be performed with minimal exposure to light.

Q5: What are the potential signs of this compound degradation?

A5: Visual signs of degradation in solid this compound can include a change in color or appearance of the powder. In solution, degradation may be indicated by a color change, precipitation, or the appearance of particulates. For quantitative assessment, the most reliable method is to use analytical techniques such as HPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound[4].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light, and moisture protection) and handling procedures. 2. Prepare fresh stock solutions from solid material. 3. Perform a quality control check on the compound using an appropriate analytical method (e.g., HPLC-UV) to assess purity.
Inconsistent experimental results between batches. Variability in sample integrity.1. Ensure consistent storage and handling for all batches. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Qualify each new batch of this compound upon receipt by analytical methods to establish a baseline purity and concentration.
Appearance of unknown peaks in chromatograms. Chemical degradation of this compound.1. This indicates the formation of degradation products. 2. Conduct forced degradation studies to identify potential degradation pathways and characterize the degradation products.[5][6][7][8] 3. Adjust storage and experimental conditions to minimize the formation of these impurities (e.g., use of antioxidants, pH control, protection from light).
Precipitation in stock solution upon thawing. Poor solubility or compound degradation.1. Allow the vial to equilibrate to room temperature for at least 60 minutes before opening and use. 2. Gently vortex the solution to ensure homogeneity. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. The precipitate may also be a degradation product, which can be investigated by analytical methods.

Summary of Storage Conditions

Form Storage Temperature Duration Key Considerations
Solid (Powder)-20°C3 yearsTightly sealed, protected from light and moisture.[1][2]
4°C2 yearsTightly sealed, protected from light and moisture.[1][2]
In Solvent-80°C6 monthsAliquot to avoid freeze-thaw cycles, use tightly sealed, light-proof vials.[1]
-20°C1 monthAliquot to avoid freeze-thaw cycles, use tightly sealed, light-proof vials.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

  • Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate high-purity, anhydrous solvent (e.g., DMSO) to the solid material.

  • Homogenization: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-proof vials.

  • Storage: Store the aliquots at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month)[1].

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of this compound and identifying potential degradation products[6][7][8].

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the table below. Include a control sample stored under optimal conditions.

  • Analysis: At specified time points, analyze the stressed samples and the control using a stability-indicating analytical method, such as RP-HPLC with UV and/or mass spectrometric detection[4][9].

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products and calculate the loss of the parent compound.

Stress Condition Typical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (for both solid and solution)
Photolytic Degradation Expose to light (ICH Q1B guidelines) for a specified duration

Visualizations

ChiricanineA_Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_testing Stability Testing cluster_analysis Analysis Solid Solid this compound Stock Prepare Stock Solution Solid->Stock StoreSolid Store Solid (-20°C or 4°C) Solid->StoreSolid StoreSolution Store Solution (-80°C or -20°C) Stock->StoreSolution RealTime Real-Time Stability Study StoreSolid->RealTime ForcedDeg Forced Degradation Study StoreSolution->ForcedDeg HPLC HPLC-UV/MS Analysis ForcedDeg->HPLC RealTime->HPLC Characterize Characterize Degradants HPLC->Characterize Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways for this compound cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation cluster_hydrolysis Hydrolytic Degradation (pH dependent) ChiricanineA This compound (Stilbene Structure) Oxidation_Products Oxidation of Phenolic Groups or Prenyl Side Chain ChiricanineA->Oxidation_Products O₂, H₂O₂ Isomerization Cis-Isomer Formation ChiricanineA->Isomerization UV Light Hydrolysis_Products Cleavage of Ether Linkage (if present) or other susceptible bonds ChiricanineA->Hydrolysis_Products H⁺ or OH⁻

References

Technical Support Center: Overcoming Low Extraction Efficiency of Chiricanine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chiricanine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its extraction and achieve higher yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a prenylated stilbenoid, a class of naturally occurring phenolic compounds.[1][2] Its chemical formula is C₁₉H₂₀O₂ with a molecular weight of 280.36 g/mol and a melting point of 107-111 °C.[3] It is primarily found in peanuts (Arachis hypogaea), often produced in response to fungal challenges.[4] The extraction of this compound can be challenging, leading to low yields and recovery.[4] This is a common issue with many natural products embedded within complex plant matrices.

Q2: I am experiencing very low yields of this compound using traditional solvent extraction methods. What can I do?

Low extraction efficiency with conventional methods is a common hurdle. Factors such as the choice of solvent, temperature, and extraction time significantly impact the yield.[5] Traditional methods like maceration or Soxhlet extraction can be time-consuming and may require large volumes of solvents, which can also lead to the degradation of heat-sensitive compounds.[6] To enhance extraction efficiency, consider optimizing your current protocol or exploring advanced extraction techniques.

Q3: What are some advanced extraction techniques that could improve my this compound yield?

Modern extraction methods can significantly improve efficiency, reduce solvent consumption, and shorten extraction times.[7] For compounds similar to this compound, the following techniques have proven effective:

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction.[6]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and extraction.[6][8]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which can significantly improve extraction efficiency and reduce solvent usage.[9]

Troubleshooting Guide: Enhancing this compound Extraction

This guide provides specific troubleshooting steps and experimental protocols to help you improve the extraction efficiency of this compound.

Issue 1: Sub-optimal Solvent Selection

Symptom: Consistently low yields despite long extraction times.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent is crucial. This compound is a moderately polar compound. A single solvent may not be effective. Try using a mixture of solvents to achieve an optimal polarity. For similar compounds, mixtures of ethanol and water have been shown to be effective.[6]

  • Solvent Screening: Conduct small-scale pilot extractions with a range of solvents of varying polarities, such as:

    • Ethanol

    • Methanol

    • Ethyl acetate[4]

    • Acetone[9]

    • Mixtures of the above with water (e.g., 50-70% ethanol in water).[6]

  • Acidification: For some phenolic compounds, adding a small amount of weak acid (e.g., formic acid, acetic acid) to the extraction solvent can improve stability and solubility.[8]

Issue 2: Inefficient Extraction Conditions

Symptom: Yields do not improve even after changing solvents.

Troubleshooting Steps:

  • Temperature Optimization: Temperature can significantly influence solubility and extraction kinetics.[9] However, be cautious as high temperatures can lead to the degradation of thermolabile compounds.[6] Experiment with a range of temperatures (e.g., 25°C to 60°C for conventional methods). For MAE, temperatures can be higher.[6]

  • Time Optimization: The extraction time should be optimized to ensure complete extraction without causing degradation. Monitor the extraction kinetics by taking samples at different time points to determine the optimal duration.

  • Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction.[8] Experiment with different ratios to find the point where the yield is maximized.

Comparative Extraction Data for Analogous Compounds

While specific quantitative data for this compound extraction is limited in the literature, the following table summarizes the extraction efficiencies achieved for other natural products using different methods. This data can serve as a valuable reference for optimizing your this compound extraction protocol.

CompoundPlant SourceExtraction MethodKey ParametersYieldReference
Quinine Cinchona officinalisMAE65% Ethanol, 130°C, 34 min6.30 ± 0.19 mg/g[6]
Quinine Cinchona officinalisUAE61% Ethanol, 25°C, 15 min2.81 ± 0.04 mg/g[6]
Anthraquinones Rheum emodiReflux ExtractionEthanol, 45 min (acid hydrolysed)83.14 mg/g[5]
Anthraquinones Rheum emodiUAE45 min (acid hydrolysed)46.08 mg/g[5]
Curcumin Curcuma longaUAE60% Ethanol, 50°C, 1.5 h64.9 mg/g[7]
Charantin Momordica charantiaPLEEthanol, 100°C, 10 MPa~0.126 mg/g[9]

Detailed Experimental Protocols

The following are detailed methodologies for MAE and UAE that can be adapted for the extraction of this compound.

Protocol 1: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Grind the dried plant material (e.g., fungal-challenged peanut seeds) to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a specific amount of the powdered sample (e.g., 1 g) into a microwave-safe extraction vessel.

    • Add the chosen extraction solvent (e.g., 20 mL of 65% ethanol).

  • MAE Parameters:

    • Set the microwave power (e.g., 400 W).

    • Set the extraction temperature (e.g., 130°C, if using a pressurized system).

    • Set the extraction time (e.g., 30 minutes).

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to separate the solid residue.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis: Analyze the crude extract for this compound content using a suitable analytical technique such as HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the powdered plant material as described for MAE.

  • Extraction Setup:

    • Place the powdered sample (e.g., 1 g) into a flask.

    • Add the extraction solvent (e.g., 20 mL of 60% ethanol).

  • UAE Parameters:

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency (e.g., 20-40 kHz).

    • Set the extraction temperature (e.g., 25°C).

    • Set the extraction time (e.g., 15-30 minutes).

  • Post-Extraction:

    • Filter the mixture to separate the plant residue.

    • Wash the residue with fresh solvent.

    • Combine the filtrates and concentrate under vacuum.

  • Analysis: Quantify the this compound content in the crude extract using HPLC.

Visualizing Experimental and Biological Pathways

To further assist in your research, the following diagrams illustrate a general workflow for optimizing extraction and a potential signaling pathway that this compound, as a stilbenoid, might influence.

Extraction_Workflow cluster_start Starting Material cluster_methods Extraction Method Selection cluster_optimization Parameter Optimization cluster_analysis Analysis and Final Product Start Powdered Plant Material Conventional Conventional Methods (Maceration, Soxhlet) Start->Conventional Advanced Advanced Methods (MAE, UAE, PLE) Start->Advanced Parameters Optimize: - Solvent - Temperature - Time - Solid/Liquid Ratio Conventional->Parameters Advanced->Parameters Analysis HPLC/LC-MS Analysis Parameters->Analysis Purification Purification Analysis->Purification Final Pure this compound Purification->Final

Caption: A general workflow for optimizing the extraction of this compound.

Hypothetical_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ChiricanineA This compound ChiricanineA->IKK Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Chiricanine A and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Chiricanine A from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the chromatographic analysis of these closely related stilbenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

This compound is a prenylated stilbenoid, a class of natural compounds found in peanuts (Arachis hypogaea) that are produced in response to stress.[1][2] Structurally, it is a derivative of pinosylvin with a prenyl group attached. Its common isomers and related compounds, which often co-exist in extracts, include other prenylated stilbenoids like arachidin-1 and arachidin-3.[2][3] These compounds can be positional isomers, differing in the placement of functional groups on the stilbene backbone, or stereoisomers if chiral centers are present.

Q2: What is the primary challenge in separating this compound from its isomers?

The main difficulty lies in the structural similarity of the isomers. Positional isomers, for instance, often have very similar hydrophobicity and polarity, making them difficult to resolve on standard HPLC columns like C18.[4] This can lead to poor resolution or complete co-elution of the peaks, complicating accurate quantification.

Q3: What type of HPLC column is recommended for starting method development?

A reversed-phase C18 column is a common starting point for the separation of stilbenoids.[5][6] A typical dimension would be 4.6 x 250 mm with a 5 µm particle size. However, for challenging isomer separations, alternative stationary phases should be considered.

Q4: What alternative columns can improve the separation of stilbenoid isomers?

For positional isomers, a Pentafluorophenyl (PFP) column is highly recommended.[4][7][8][9] PFP columns provide alternative selectivity to C18 columns by introducing multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and hydrogen bonding, in addition to hydrophobic interactions.[4][10] This can significantly enhance the resolution of structurally similar aromatic compounds. If stereoisomers are present, a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, would be necessary for enantiomeric separation.[11][12][13]

Q5: What are typical mobile phase compositions for this separation?

A gradient elution using a mixture of water and an organic solvent, both with a small amount of acid, is standard.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

The formic acid helps to improve peak shape by ensuring the analytes are in a consistent protonation state. Screening both acetonitrile and methanol is advised, as the choice of organic modifier can significantly alter selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Issue 1: Poor Resolution or Peak Co-elution

Description: The peaks for this compound and one or more isomers are not baseline separated (Resolution, Rs < 1.5).

Potential Cause Recommended Solution
Insufficient Stationary Phase Selectivity Switch from a standard C18 column to a PFP (Pentafluorophenyl) column to exploit different separation mechanisms like π-π and dipole-dipole interactions, which are highly effective for aromatic isomers.[4][7][9]
Mobile Phase Not Optimized 1. Solvent Screening: If using acetonitrile, try methanol, or vice-versa. The change in solvent can alter selectivity. 2. Gradient Optimization: If a scouting gradient shows partial separation, flatten the gradient slope across the elution window of the isomers. For example, if they elute between 40-50% B, try a shallow gradient from 35% to 55% B over a longer time.
Flow Rate is Too High Reduce the flow rate. Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution, although it will increase the total run time.
Column Temperature is Not Optimal Perform a temperature study. Vary the column temperature (e.g., 25°C, 30°C, 40°C). Sometimes lower temperatures can enhance interaction differences, while higher temperatures can improve efficiency.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Description: Peaks are asymmetrical, with a tail or a front, which can interfere with integration and reduce resolution.

Potential Cause Recommended Solution
Secondary Interactions Unwanted interactions between basic analyte sites and acidic silanol groups on the silica support can cause peak tailing. Ensure the mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid to suppress silanol activity.
Column Overload The sample concentration is too high, saturating the stationary phase. Dilute the sample or reduce the injection volume.
Mismatched Sample Solvent The solvent used to dissolve the sample is much stronger than the initial mobile phase, causing peak distortion. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation Contaminants from previous injections can cause peak shape issues. Flush the column with a strong solvent. If the problem persists and the column is old, it may need to be replaced.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of this compound and related stilbenoids.

  • Column: C18 reversed-phase column (e.g., Waters Sunfire™ C18, 5 µm, 4.6 x 250 mm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector at 320 nm or 340 nm.[5][6]

  • Sample Preparation: Dissolve the extract in methanol or the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Enhanced Selectivity with a PFP Column

This protocol is recommended when Protocol 1 fails to provide adequate resolution.

  • Column: PFP (Pentafluorophenyl) column (e.g., Agilent Poroshell 120 PFP, 2.7 µm, 4.6 x 50 mm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Program:

    • Develop a scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the isomers.

    • Optimize the gradient to be shallower around the elution window of the target compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV-Vis detector at 320 nm.

  • Sample Preparation: As described in Protocol 1.

Data Presentation

The following table shows an example of chromatographic data for related stilbenoids from a peanut hairy root culture extract, demonstrating a successful separation on a C18 column. This data can serve as a benchmark for your own experiments.

Compound Retention Time (min)
trans-Resveratrol28.6
trans-Arachidin-167.3
trans-Arachidin-376.4
(Data adapted from a study on peanut stilbenoids)[6]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in optimizing the HPLC separation of this compound.

HPLC_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop cluster_final Finalization sample_prep Sample Preparation (Extraction, Filtration) method_select Initial Method Selection (C18 Column, Water/ACN Gradient) sample_prep->method_select run_hplc Perform Initial HPLC Run method_select->run_hplc eval_res Evaluate Resolution (Rs) run_hplc->eval_res optimize_gradient Optimize Gradient Slope eval_res->optimize_gradient 0.8 < Rs < 1.5 change_solvent Screen Organic Solvent (Methanol vs. Acetonitrile) eval_res->change_solvent Rs < 0.8 final_method Final Validated Method eval_res->final_method Rs > 1.5 optimize_gradient->run_hplc change_solvent->run_hplc change_column Change Column (e.g., to PFP) change_solvent->change_column No Improvement change_column->run_hplc

Caption: A workflow for systematic HPLC method development.

Troubleshooting_Tree start Poor Resolution (Rs < 1.5) q1 Are peaks partially separated? start->q1 a1_yes Flatten Gradient Across Elution Window q1->a1_yes Yes a1_no Peaks completely co-elute q1->a1_no No end_good Resolution Improved a1_yes->end_good q2 Using Acetonitrile? a1_no->q2 a2_yes Switch to Methanol q2->a2_yes Yes a2_no Switch to Acetonitrile q2->a2_no No q3 Using a C18 column? a2_yes->q3 a2_no->q3 a3_yes Switch to PFP Column for alternative selectivity q3->a3_yes Yes end_bad Consult Advanced Techniques (e.g., 2D-LC) q3->end_bad No (Already on PFP) a3_yes->end_good

Caption: A decision tree for troubleshooting poor peak resolution.

References

troubleshooting Chiricanine A in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chiricanine A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: this compound Precipitates in Cell Culture Media

Q: I observed precipitation after adding my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?

A: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated stock (e.g., in DMSO) into an aqueous-based cell culture medium. This can lead to inconsistent and lower-than-expected effective concentrations of the compound in your experiment.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation:

    • Ensure this compound is fully dissolved in an appropriate solvent like anhydrous DMSO to create a high-concentration stock solution. Sonication may be required.

    • Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. If storage is necessary, aliquot single-use vials and store at -20°C or -80°C.

  • Improve Dilution Technique:

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock.

    • Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

    • Avoid final DMSO concentrations exceeding 0.5% in your culture, as higher concentrations can be toxic to cells.

  • Consider a Serial Dilution Approach:

    • For particularly challenging compounds, a three-step dilution can be effective. First, dissolve the compound in DMSO. Second, dilute this stock into a small, intermediate volume of serum-free media. Finally, add this intermediate dilution to your final volume of complete media.

  • Verify Effective Concentration:

    • If precipitation is suspected even at a microscopic level, you can centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant to treat your cells. Be aware that this will likely lower the effective concentration.

Issue 2: Inconsistent or No Biological Effect Observed

Q: My experiments with this compound are showing inconsistent results or no effect at the expected concentrations. What could be the problem?

A: This issue can stem from several factors, including compound instability, suboptimal experimental conditions, or issues with the reagents themselves.

Troubleshooting Steps:

  • Assess Compound Stability:

    • This compound, similar to other bioactive compounds, may be unstable in aqueous solutions, especially at 37°C.[1] Its stability can be affected by pH, light exposure, and components in the cell culture medium.

    • Prepare working solutions immediately before adding them to cells and do not store them.

    • Minimize the exposure of stock and working solutions to light.

  • Review Experimental Parameters:

    • Concentration Range: Ensure you are using a broad enough concentration range to observe a dose-dependent effect. It may be necessary to test higher concentrations if no effect is seen.

    • Incubation Time: The duration of treatment may be insufficient for the biological effect to manifest. Consider a time-course experiment to determine the optimal incubation period.

    • Cell Density: The number of cells seeded can influence the outcome. Ensure consistent cell seeding density across all experiments.

  • Incorporate Proper Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

    • Positive Control: If possible, use a known compound with a similar mechanism of action to validate that your assay is working correctly.

    • Negative Control: A no-treatment group is essential to establish a baseline.

Issue 3: High Cell Death or Unexpected Cytotoxicity

Q: I'm observing significant cell death even at low concentrations of this compound, which is not the intended outcome of my experiment. How can I troubleshoot this?

A: Unintended cytotoxicity can be caused by the compound itself, the solvent used, or the overall stress on the cells.

Troubleshooting Steps:

  • Evaluate Vehicle Toxicity:

    • High concentrations of solvents like DMSO can be toxic to cells. Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.

  • Perform a Cytotoxicity Assay:

    • Systematically assess the cytotoxicity of this compound on your cell line using a standard assay such as MTT, resazurin, or LDH release.[2][3] This will help you determine the appropriate non-toxic concentration range for your experiments.

  • Check Culture Conditions:

    • Ensure your cells are healthy and not under stress from other factors such as contamination, high passage number, or nutrient depletion.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound Experiments

ParameterRecommended RangeNotes
Stock Solution Concentration 10-50 mM in anhydrous DMSOPrepare fresh. Aliquot for storage.
Final Working Concentration 1-100 µMHighly cell-type and assay dependent.
Final DMSO Concentration ≤ 0.5% (v/v)Higher concentrations can be cytotoxic.

Table 2: Stability of Bioactive Compounds in Cell Culture Media

ConditionStabilityImplication
Storage at 4°C Declines to ~70% over 4 weeks[1]Prepare fresh stock solutions regularly.
Incubation at 37°C Rapid decline to <20% within 9 days[1]Prepare working solutions immediately before use.

Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Gently vortex or sonicate until fully dissolved.

  • Prepare Working Solution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration.

    • While gently swirling the pre-warmed media, add the calculated volume of the DMSO stock solution dropwise.

    • Cap the tube and invert gently 2-3 times to ensure homogeneity. Do not vortex excessively.

    • Use the working solution immediately.

Protocol 2: General Cytotoxicity Assay (Resazurin-Based)

This protocol is adapted from standard resazurin-based viability assays.[4]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound working solutions.

    • Include vehicle control and no-treatment control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Staining and Measurement:

    • Prepare a resazurin solution in PBS or serum-free medium according to the manufacturer's instructions.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Signaling Pathway: this compound and the NF-κB Pathway

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ChiricanineA This compound ChiricanineA->IKK Inhibits Inflammation Inflammatory Gene Expression (e.g., IL-6) NFkB_n NF-κB NFkB_n->Inflammation Induces

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow: Troubleshooting Inconsistent Results

This workflow provides a logical approach to diagnosing the root cause of inconsistent experimental outcomes.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Solubility Check for Precipitation Start->Check_Solubility Solubility_Yes Precipitation Observed Check_Solubility->Solubility_Yes Yes Solubility_No No Visible Precipitation Check_Solubility->Solubility_No No Check_Stability Review Compound Stability Stability_Issue Potential Instability Check_Stability->Stability_Issue Likely Stability_OK Stability Unlikely Issue Check_Stability->Stability_OK Unlikely Check_Protocol Verify Experimental Protocol Protocol_Issue Protocol Discrepancy Found Check_Protocol->Protocol_Issue Yes Protocol_OK Protocol is Correct Check_Protocol->Protocol_OK No Action_Solubility Optimize Dilution Method (See Protocol 1) Solubility_Yes->Action_Solubility Solubility_No->Check_Stability Action_Stability Prepare Fresh Solutions Immediately Before Use Stability_Issue->Action_Stability Stability_OK->Check_Protocol Action_Protocol Adjust Concentration/Time Include Proper Controls Protocol_Issue->Action_Protocol Rerun Re-run Experiment Protocol_OK->Rerun Action_Solubility->Rerun Action_Stability->Rerun Action_Protocol->Rerun

Caption: A decision tree for troubleshooting inconsistent results in this compound experiments.

References

minimizing degradation of Chiricanine A during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Chiricanine A during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a prenylated stilbene, a class of organic compounds naturally produced by some plants. Like many stilbenoids, this compound is susceptible to degradation under common laboratory conditions. This instability can lead to inaccurate quantification, misinterpretation of biological activity, and challenges in formulation development. Key structural features, such as the stilbene double bond and the prenyl group, are prone to isomerization, oxidation, and other chemical transformations.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors contributing to the degradation of this compound and related stilbenoids include:

  • Light Exposure: UV and even ambient fluorescent light can induce isomerization of the trans-double bond to the cis-form and can lead to further degradation.[1][2]

  • pH: The stability of phenolic compounds like this compound is often pH-dependent. Alkaline conditions, in particular, can promote degradation.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[4][5]

  • Solvent Choice: The type of solvent used for extraction and analysis can influence the stability of this compound.[6]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at 2-8°C in a sealed container, protected from light and moisture. For long-term storage, temperatures of -20°C are advisable. When dissolved in a solvent, it is best to prepare solutions fresh and store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in chromatogram Photoisomerization: Exposure to light may have caused the conversion of trans-Chiricanine A to its cis-isomer.[1][2]Protect samples from light at all stages of the experiment. Use amber vials or wrap vials in aluminum foil. Work under low-light conditions.
Degradation: The new peaks could be degradation products due to prolonged exposure to light, heat, or reactive solvents.Re-prepare the sample, ensuring minimal exposure to degradative factors. Analyze the sample promptly after preparation.
Inconsistent quantitative results Sample Degradation: The concentration of this compound may be decreasing over time due to instability in the prepared solution.Prepare samples immediately before analysis. If storage is necessary, keep them at low temperatures (2-8°C or -20°C) in the dark and under an inert atmosphere.
Adsorption to container: Lipophilic compounds like this compound can adsorb to plastic surfaces.[2]Use glass or silanized glass vials and inserts for sample preparation and storage.
Low recovery of this compound after extraction Degradation during extraction: The extraction conditions (e.g., high temperature, harsh pH, presence of oxygen) may be causing degradation.Use a gentle extraction method such as sonication or accelerated solvent extraction at low temperatures. Ensure the extraction solvent is degassed and the process is carried out under dim light. Consider adding an antioxidant like ascorbic acid to the extraction solvent.
Inappropriate solvent: The solvent used may not be optimal for extracting this compound or may be promoting its degradation.Test different solvents or solvent mixtures. For similar compounds, a mixture of methanol and ethyl acetate has shown good extraction efficiency.[7]
Baseline noise or drifting in chromatogram Column degradation: The analytical column may be degrading due to harsh mobile phase conditions (e.g., high pH).Ensure the mobile phase pH is within the stable range for your column. A slightly acidic mobile phase is generally recommended for phenolic compounds.
Contamination: The sample or solvent may be contaminated.Use high-purity solvents and filter all samples and mobile phases before use.

Quantitative Data Summary

While specific quantitative data for this compound degradation is limited, the following table summarizes the stability of related stilbenoids under various conditions to provide general guidance.

Compound Class Condition Observation Reference
StilbenesFluorescent Light (in Methanol)trans-isomers convert to cis-isomers. Isorhapontigenin and isorhapontin showed more stability than piceid, resveratrol, and astringin.[1]
StilbenesUV Light (in Methanol)Rapid trans-to-cis isomerization followed by formation of phenanthrene structures with prolonged exposure.[1]
Astilbin (Flavonol)pH (Aqueous Solution)Degradation rate increases with increasing pH. More stable in acidic conditions.[6][8]
Astilbin (Flavonol)Temperature (Aqueous Solution)Half-life decreases as temperature increases.[6][8]
Astilbin (Flavonol)SolventStability order: 50% ethanol > ethanol > methanol > 50% methanol > water.[6]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC/LC-MS Analysis

This protocol is designed to minimize the degradation of this compound during extraction from a solid matrix (e.g., plant material).

  • Grinding: Grind the sample to a fine powder under cryogenic conditions (using liquid nitrogen) to minimize heat generation.

  • Extraction Solvent: Use a pre-chilled, degassed solvent. A mixture of methanol and ethyl acetate (1:1, v/v) is a good starting point.[7] Adding a small amount of an antioxidant like ascorbic acid (e.g., 0.1%) can help prevent oxidation.

  • Extraction Procedure:

    • Weigh the powdered sample into a glass centrifuge tube.

    • Add the extraction solvent and vortex briefly.

    • Perform extraction using ultrasonication in an ice bath for 15-20 minutes. All steps should be carried out under dim light.

  • Centrifugation: Centrifuge the extract at 4°C to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass HPLC vial.

  • Storage: If not analyzing immediately, seal the vial, flush with nitrogen or argon, and store at -20°C.

Protocol 2: HPLC-UV/Vis Method for this compound Quantification

This method provides a baseline for the chromatographic analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (to maintain an acidic pH).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a lower to a higher concentration of mobile phase B is recommended to separate this compound from other matrix components. A starting point could be:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (typically around 320-330 nm for stilbenes).

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway trans-Chiricanine_A trans-Chiricanine A (Stable Form) cis-Chiricanine_A cis-Chiricanine A (Isomer) trans-Chiricanine_A->cis-Chiricanine_A Light (UV, Fluorescent) Isomerization Oxidized_Products Oxidized Products trans-Chiricanine_A->Oxidized_Products Oxygen, High pH Oxidation cis-Chiricanine_A->trans-Chiricanine_A Light/Heat Phenanthrene_Derivatives Phenanthrene Derivatives (Irreversible Degradation) cis-Chiricanine_A->Phenanthrene_Derivatives Prolonged UV Exposure Intramolecular Cyclization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation (Low Light) cluster_analysis HPLC/LC-MS Analysis Cryogenic_Grinding 1. Cryogenic Grinding Solvent_Preparation 2. Prepare Chilled, Degassed Extraction Solvent Cryogenic_Grinding->Solvent_Preparation Ultrasonic_Extraction 3. Ultrasonic Extraction (Ice Bath) Solvent_Preparation->Ultrasonic_Extraction Centrifugation 4. Centrifugation (4°C) Ultrasonic_Extraction->Centrifugation Filtration 5. Filtration (0.22 µm PTFE) into Amber Vial Centrifugation->Filtration Storage 6. Store at -20°C under N2/Ar Filtration->Storage Column_Selection A. C18 Reversed-Phase Column Storage->Column_Selection Inject Sample Mobile_Phase B. Acidified Water/Acetonitrile Column_Selection->Mobile_Phase Gradient_Elution C. Optimized Gradient Mobile_Phase->Gradient_Elution Detection D. UV/Vis or MS Detection Gradient_Elution->Detection

Caption: Recommended workflow for minimizing this compound degradation.

References

Technical Support Center: Chiricanine A Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of Chiricanine A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this prenylated stilbenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the total synthesis of this compound?

A1: Scaling up the production of this compound, a complex natural product, presents several challenges that are common in moving from bench-scale synthesis to larger-scale production.[1][2][3] These include:

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable at a small scale can become difficult to control on a larger scale. Exothermic reactions, for instance, require careful thermal management to prevent runaway reactions.[2]

  • Reagent and Solvent Costs: The cost of starting materials, reagents, and solvents becomes a significant factor at a larger scale. The total synthesis of this compound involves multi-step processes with potentially expensive reagents.[4][5]

  • Purification and Isolation: Chromatographic purification methods that are effective in the lab may not be economically viable or scalable for large quantities. Alternative purification techniques like crystallization or extraction may need to be developed and optimized.[6]

  • Process Safety: A thorough safety assessment is crucial to identify and mitigate potential hazards associated with the chemicals and reactions used in the synthesis, especially when handling larger volumes.[2]

  • Yield Optimization: Maintaining high yields across multiple synthetic steps is critical for the overall efficiency and cost-effectiveness of the process. Each step needs to be individually optimized for the larger scale.

Q2: Are there alternative approaches to the total synthesis of this compound for large-scale production?

A2: While total synthesis provides a reliable route, other strategies could be explored for industrial-scale production of this compound and other complex natural products.[7][8] These include:

  • Semi-synthesis: If a more abundant natural precursor can be isolated, a semi-synthetic approach could be more cost-effective. This is a common strategy for other complex molecules like ibogaine, which can be semi-synthesized from the more abundant voacangine.[9][10]

  • Biocatalysis and Metabolic Engineering: Utilizing enzymes or engineered microorganisms to perform specific steps in the synthesis can offer higher selectivity, milder reaction conditions, and a more sustainable process.[6][8] Plant-based engineering is also an emerging field for producing high-value natural products.[7]

Q3: What are the key biological activities of this compound that warrant its scale-up?

A3: this compound is a prenylated stilbenoid. Stilbenoids as a class are known for a wide range of biological activities, including cardioprotective, neuroprotective, anti-diabetic, anti-inflammatory, and anticancer properties.[11] The presence of the prenyl group can significantly enhance the bioactivity of stilbenoids.[4] While specific clinical data on this compound is limited in the provided search results, its structural class suggests potential therapeutic value that justifies efforts for larger-scale production for further investigation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, based on its known synthetic route.[4][5][12]

Problem Possible Cause Suggested Solution
Low yield in Horner-Wadsworth-Emmons reaction 1. Incomplete deprotonation of the phosphonate. 2. Degradation of the aldehyde starting material. 3. Suboptimal reaction temperature.1. Ensure the base (e.g., potassium tert-butoxide) is fresh and used in a strictly anhydrous solvent (e.g., THF). 2. Check the purity of the benzaldehyde derivative before use. 3. Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and slowly warm to room temperature.
Formation of side products during prenylation 1. Multiple reactive sites on the stilbene backbone. 2. Use of a strong, non-selective base.1. Employ protecting groups on other reactive hydroxyl groups to direct the prenylation to the desired position. 2. Use a milder base or a directed lithiation strategy to achieve regioselectivity.
Difficulty in removing protecting groups (e.g., MOM ethers) 1. Incomplete reaction due to insufficient acid concentration or reaction time. 2. Degradation of the product under harsh acidic conditions.1. Increase the concentration of the acid (e.g., HCl in methanol) or prolong the reaction time while monitoring the reaction progress by TLC. 2. Use a milder deprotection method, such as using a Lewis acid catalyst.
Challenges in purifying the final product 1. Similar polarity of this compound and any remaining impurities or byproducts. 2. Product instability on silica gel.1. Explore alternative purification techniques such as preparative HPLC, counter-current chromatography, or crystallization. 2. Use a deactivated silica gel or an alternative stationary phase for chromatography.

Experimental Protocols

The following are detailed methodologies for key steps in the total synthesis of this compound, based on published literature.[4][5]

Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

This reaction forms the core stilbene structure.

Materials:

  • Benzaldehyde derivative (e.g., (E)-3,5-bis-methoxymethyl-4′-triisopropylsilyloxystilbene)

  • Benzyl phosphonate derivative

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the benzyl phosphonate in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in THF to the flask.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of the benzaldehyde derivative in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene.

Prenylation of the Stilbene Intermediate

This step introduces the characteristic prenyl group.

Materials:

  • Stilbene intermediate

  • n-Butyllithium (n-BuLi)

  • Prenyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the stilbene intermediate in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.

  • Add prenyl bromide to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to gradually warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the prenylated stilbene.

Deprotection to Yield this compound

This final step removes the protecting groups to yield the natural product.

Materials:

  • Protected prenylated stilbene

  • Concentrated Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Tetrabutylammonium fluoride (TBAF) for silyl ether deprotection

Procedure for MOM ether deprotection:

  • Dissolve the protected stilbene in methanol.

  • Add concentrated HCl and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

Procedure for silyl ether deprotection:

  • Dissolve the silyl-protected intermediate in THF.

  • Add a solution of TBAF (1M in THF) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain this compound.

Visualizations

Synthetic Pathway of this compound

ChiricanineA_Synthesis Pinosylvin Pinosylvin ChiricanineA This compound Pinosylvin->ChiricanineA One-step reaction or Convergent sequence ProtectedStilbene Protected Stilbene ((E)-3,5-bis-methoxymethyl- 4′-triisopropylsilyloxystilbene) PrenylatedIntermediate Prenylated Intermediate ProtectedStilbene->PrenylatedIntermediate Prenylation (n-BuLi, Prenyl bromide) PrenylatedIntermediate->ChiricanineA Deprotection (HCl, TBAF) StartingMaterials Benzaldehyde derivative + Benzyl phosphonate StartingMaterials->ProtectedStilbene Horner-Wadsworth-Emmons (t-BuOK, THF)

Caption: Total synthesis pathway for this compound.

Troubleshooting Workflow for a Synthesis Step

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Analyze Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions OptimizePurification Optimize Purification Method (Solvent system, Stationary phase) Start->OptimizePurification ReRun Re-run Reaction with Adjusted Parameters CheckReagents->ReRun CheckConditions->ReRun OptimizePurification->ReRun Success Successful Outcome ReRun->Success Issue Resolved Consult Consult Literature or Senior Chemist ReRun->Consult Issue Persists

References

Technical Support Center: Improving Chiricanine A Bioavailability for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Chiricanine A in animal studies. Given that specific bioavailability data for this compound is limited, this guide draws upon established methods for improving the bioavailability of analogous poorly soluble and rapidly metabolized natural compounds, such as other stilbenoids and diterpenoid lactones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a prenylated stilbenoid compound that has been isolated from peanut plants (Arachis hypogaea).[1][2] It has demonstrated biological activities, including antiplasmodial effects against Plasmodium falciparum, the parasite responsible for malaria.[3] Its therapeutic potential is a subject of ongoing research.

Q2: What are the likely challenges in achieving adequate oral bioavailability of this compound in animal studies?

Based on the characteristics of similar natural compounds like resveratrol and other stilbenoids, this compound is likely to face the following challenges:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit its dissolution and subsequent absorption.

  • Rapid Metabolism: Stilbenoids are often subject to extensive first-pass metabolism in the gut wall and liver, primarily through glucuronidation and sulfation. This rapid conversion to inactive metabolites significantly reduces the amount of active compound reaching systemic circulation.

  • Low Intestinal Permeability: While not definitively known for this compound, some natural compounds have poor permeability across the intestinal epithelium, further limiting their absorption.

Q3: What are the general strategies to improve the oral bioavailability of compounds like this compound?

Several formulation and co-administration strategies can be employed to overcome the challenges of poor solubility and rapid metabolism.[4][5][6][7][8] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous, higher-energy state.[8][9]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can enhance the solubility and absorption of lipophilic drugs.[6]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can inhibit metabolic enzymes (e.g., cytochrome P450s and UDP-glucuronosyltransferases), thereby reducing first-pass metabolism and increasing the systemic exposure of the co-administered drug.

Q4: Which animal models are suitable for studying the bioavailability of this compound?

The choice of animal model is crucial for obtaining relevant pharmacokinetic data.[10][11][12][13][14] Commonly used models for bioavailability studies include:

  • Rats: Widely used due to their small size, cost-effectiveness, and well-characterized physiology. They are a good initial model for screening formulations.[13]

  • Mice: Also suitable for early-stage screening, particularly when only small amounts of the compound are available.[12]

  • Beagle Dogs: Their gastrointestinal physiology is more similar to humans than that of rodents, making them a valuable model for more advanced preclinical studies.[10][11]

  • Pigs: The GI tract of pigs closely resembles that of humans, making them an excellent, though more resource-intensive, model.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Causes:

  • Poor aqueous solubility leading to incomplete dissolution.

  • Extensive first-pass metabolism.

  • Degradation of the compound in the GI tract.

Suggested Solutions:

  • Enhance Dissolution with Solid Dispersions:

    • Approach: Formulate this compound as a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

    • Expected Outcome: Increased dissolution rate and supersaturation in the GI tract, leading to improved absorption.

    • Illustrative Data: The table below shows a hypothetical improvement in pharmacokinetic parameters based on studies with other poorly soluble drugs.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)50 ± 152.0200 ± 50100
This compound Solid Dispersion (1:10 drug-to-polymer ratio)250 ± 501.51200 ± 200600
  • Improve Solubilization with Nanoemulsions:

    • Approach: Develop an oil-in-water nanoemulsion of this compound. The small droplet size provides a large surface area for absorption.

    • Expected Outcome: Enhanced solubilization and absorption through the lymphatic pathway, potentially bypassing some first-pass metabolism.

    • Illustrative Data:

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)50 ± 152.0200 ± 50100
This compound Nanoemulsion350 ± 701.01800 ± 300900
Issue 2: Rapid Elimination and Low Systemic Exposure of this compound

Possible Cause:

  • Extensive metabolism by phase II enzymes (e.g., UGTs) in the liver and gut wall.

Suggested Solution:

  • Co-administration with a Bioenhancer:

    • Approach: Administer this compound concurrently with piperine, a known inhibitor of drug-metabolizing enzymes.

    • Expected Outcome: Reduced rate of metabolism, leading to a longer half-life and increased systemic exposure (AUC).

    • Illustrative Data:

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
This compound (Formulated)250 ± 501.51200 ± 200100
This compound (Formulated) + Piperine300 ± 601.52400 ± 400200

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or another suitable solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve the weighed this compound in a minimal amount of ethanol in a round-bottom flask.

  • Add the weighed PVP K30 to the solution and mix until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound to improve its solubility and absorption.

Materials:

  • This compound

  • A suitable oil (e.g., medium-chain triglycerides, oleic acid)

  • A surfactant (e.g., Tween 80, Poloxamer 188)

  • A co-surfactant (e.g., Transcutol P, ethanol)

  • Purified water

  • Magnetic stirrer

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer at a moderate speed to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Storage: Store the nanoemulsion in a sealed container at a controlled temperature.

Visualizations

bioavailability_challenges cluster_drug This compound Properties cluster_outcome Experimental Outcome PoorSolubility Poor Aqueous Solubility LowBioavailability Low Oral Bioavailability PoorSolubility->LowBioavailability Limited Dissolution & Absorption RapidMetabolism Rapid First-Pass Metabolism RapidMetabolism->LowBioavailability Reduced Systemic Exposure

Caption: Factors contributing to the low oral bioavailability of this compound.

formulation_workflow Start Start: Low Bioavailability of this compound Screening Formulation Screening Start->Screening SD Solid Dispersion Screening->SD Nanoemulsion Nanoemulsion Screening->Nanoemulsion CoAdmin Co-administration with Bioenhancer Screening->CoAdmin Characterization In Vitro Characterization (Dissolution, Stability) SD->Characterization Nanoemulsion->Characterization CoAdmin->Characterization AnimalStudy In Vivo Animal Study (Pharmacokinetics) Characterization->AnimalStudy Analysis Data Analysis (AUC, Cmax, Tmax) AnimalStudy->Analysis Optimized Optimized Formulation Analysis->Optimized

Caption: Experimental workflow for developing an optimized this compound formulation.

solution_pathway cluster_solutions Proposed Solutions cluster_mechanisms Mechanisms of Action Problem Problem: Low Oral Bioavailability Formulation Advanced Formulation Strategies Problem->Formulation Bioenhancer Co-administration with Bioenhancers Problem->Bioenhancer ImproveSolubility Increase Solubility & Dissolution Formulation->ImproveSolubility InhibitMetabolism Inhibit Metabolic Enzymes Bioenhancer->InhibitMetabolism Outcome Outcome: Improved Bioavailability ImproveSolubility->Outcome InhibitMetabolism->Outcome

Caption: Logical relationship between the problem and proposed solutions.

References

dealing with Chiricanine A precipitation in assay buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Chiricanine A precipitation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution during my assay?

A1: this compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media or assay buffers.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final assay medium. This often happens when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, causing the compound to "crash out" of solution. This phenomenon is often referred to as "solvent shock".[1]

Q2: What is the best solvent to prepare this compound stock solutions?

A2: For initial stock solutions, organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) are recommended.[2] DMSO is a powerful and commonly used solvent capable of dissolving a wide range of nonpolar compounds, making it a suitable choice for creating high-concentration stock solutions of this compound.[2][3]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of less than 0.5% is generally recommended, with an ideal target of 0.1% or lower.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

Q4: How can I visually identify this compound precipitation?

A4: Precipitation can manifest in several ways:

  • Visible Particles: You may observe distinct particles, crystals, or an amorphous solid in your flask, tube, or microplate well.[5]

  • Cloudiness or Turbidity: The assay buffer or cell culture medium may appear cloudy, hazy, or opalescent, indicating the presence of fine, suspended particles.[5]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not cells.[5]

Q5: Is it acceptable to proceed with my experiment if I observe precipitation?

A5: It is strongly advised not to proceed with an experiment if precipitation is observed. The precipitate can have several negative effects on your results:

  • Inaccurate Concentration: The actual concentration of the dissolved, active compound will be lower than intended, leading to unreliable and inaccurate dose-response data.[5][6]

  • Assay Interference: The solid particles can interfere with assay readings, particularly those based on absorbance, fluorescence, or luminescence, by scattering light.[5]

  • Cellular Toxicity: The precipitate itself could have unintended toxic effects on cells.[6]

Q6: How does pH affect the solubility and stability of this compound?

A6: The solubility of many organic compounds, including this compound, can be pH-dependent.[5][7] Changes in the pH of the assay buffer can alter the ionization state of the molecule, which in turn affects its solubility. For this compound, solubility is generally lower at neutral pH and may increase in slightly acidic or alkaline conditions, though extreme pH values can lead to degradation.[7] It is crucial to determine the optimal pH range for your specific assay that balances solubility with compound stability.

Q7: Can I use warming or sonication to redissolve this compound precipitate in my final assay buffer?

A7: While gentle warming (e.g., to 37°C) and sonication can be effective for dissolving the initial stock solution in an organic solvent, these methods are generally not recommended for redissolving a precipitate in an aqueous assay buffer.[2][6] Such methods may not be effective and could potentially damage or denature other critical components of the assay, such as proteins, enzymes, or cells.[8] Optimizing the dilution protocol is the preferred approach to prevent precipitation from occurring in the first place.[8]

Data & Protocols

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (at 25°C)
DMSO> 50 mg/mL
Dimethylformamide (DMF)~ 10 mg/mL
Ethanol~ 2.5 mg/mL

Note: Data are based on typical values for hydrophobic natural products and should be confirmed experimentally.[9]

Table 2: Kinetic Solubility of this compound in Common Assay Buffers

Assay Buffer (pH 7.4)Maximum Soluble Concentration (µM)
Phosphate-Buffered Saline (PBS)12
Tris-HCl (50 mM)15
HEPES (50 mM)18

Note: Determined by diluting a 10 mM DMSO stock solution. Final DMSO concentration was maintained at 0.5%.

Table 3: Effect of pH on this compound Solubility

Buffer SystempHMaximum Soluble Concentration (µM)
Citrate Buffer5.525
Phosphate Buffer6.518
Phosphate Buffer7.412
Tris Buffer8.522

Note: Demonstrates the pH-dependent solubility profile. Stability at different pH values should also be assessed.[7][10]

Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile vial. Perform this step in a chemical fume hood if the compound is toxic.[1][5]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[1]

  • Aid Dissolution (if needed): If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath and sonicate for 5-10 minutes.[1][2]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[1][2]

Protocol 2: Determining the Kinetic Solubility of this compound

Objective: To determine the highest concentration of this compound that remains in solution in a specific aqueous buffer without precipitating.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

  • Plate reader capable of nephelometry or visual inspection under a microscope

Procedure:

  • Pre-warm Buffer: Pre-warm the aqueous assay buffer to the intended experimental temperature (e.g., 37°C).[11]

  • Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the this compound stock solution in DMSO.

  • Add Buffer: To each well, add the pre-warmed assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant and low (e.g., 0.5%) across all wells.[5] It is critical to add the small volume of DMSO stock to the large volume of aqueous buffer while mixing, not the other way around.[2]

  • Incubation: Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation to reach equilibrium.[5]

  • Observation: Measure the light scattering in each well using a nephelometer. Alternatively, visually inspect each well for cloudiness or examine under a microscope for crystals.[5] The highest concentration that remains clear is the kinetic solubility limit.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow

If you observe precipitation, follow this systematic workflow to identify and resolve the issue.

G A Precipitation Observed in Assay B Is the stock solution clear? A->B C No B->C No D Yes B->D Yes E Re-dissolve stock. Use warming (37°C) and/or sonication. C->E F Is final assay concentration too high? D->F O Problem Solved E->O G Yes F->G Yes H No F->H No I Lower final concentration. Perform dose-response to find max soluble conc. G->I J Was the dilution protocol optimal? H->J I->O K No J->K No L Yes J->L Yes M Use serial dilution. Add stock to buffer while stirring. Pre-warm buffer. K->M N Consider buffer composition. Test different buffers or pH. Consider solubility enhancers. L->N M->O N->O

Caption: A workflow for troubleshooting compound precipitation.

Guide 2: Recommended Experimental Workflow for Dilution

To minimize the risk of precipitation due to "solvent shock," a careful dilution strategy is essential. This workflow details the recommended steps for preparing working solutions of this compound.

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution (Optional but Recommended) cluster_2 Final Working Solution stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create 1 mM Intermediate Stock in Assay Buffer + DMSO stock->intermediate 1:10 Dilution add 4. Add Stock to Buffer (Dropwise with Vortexing) intermediate->add 1:100 Dilution prewarm 3. Pre-warm Assay Buffer to 37°C prewarm->add final 5. Final Concentration Ready (e.g., 10 µM in 0.1% DMSO) add->final G cluster_pathway Pro-Survival Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PSK Pro-Survival Kinase (PSK) Receptor->PSK BAD_P BAD-P (Inactive) PSK->BAD_P Phosphorylates BAD BAD (Active) PSK->BAD Apoptosis_Inhibited Apoptosis Inhibited BAD_P->Apoptosis_Inhibited Chiricanine_A This compound Chiricanine_A->PSK Inhibits Apoptosis_Triggered Apoptosis Triggered BAD->Apoptosis_Triggered

References

Technical Support Center: High-Purity Chiricanine A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for high-purity Chiricanine A.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

FAQ 1: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Low yield is a frequent challenge in natural product purification. The causes can be multifaceted, ranging from extraction inefficiency to degradation of the target compound.

Troubleshooting Steps:

  • Extraction Efficiency:

    • Incomplete Extraction: Ensure the plant material (e.g., peanut hairy root cultures) is thoroughly homogenized and extracted. Multiple extraction cycles with fresh solvent (e.g., ethyl acetate) can improve yield.[1]

    • Improper Solvent Choice: While ethyl acetate is effective, the polarity of the extraction solvent should be optimized for your specific biomass.

  • Compound Degradation:

    • Light Sensitivity: Stilbenoids can undergo isomerization when exposed to light. All extraction and purification steps should be performed under low-light conditions to prevent this.[2]

    • pH and Temperature Instability: Phenolic compounds like this compound can be sensitive to high pH and temperature. Maintain a slightly acidic to neutral pH and avoid excessive heat during solvent evaporation and chromatography.

    • Oxidation: The presence of oxygen can lead to the degradation of phenolic compounds. Consider degassing solvents and blanketing samples with an inert gas like nitrogen or argon if oxidation is suspected.

  • Chromatographic Issues:

    • Suboptimal CPC Solvent System: The choice of the two-phase solvent system in Centrifugal Partition Chromatography (CPC) is critical. An inappropriate system can lead to poor partitioning and co-elution with other compounds, resulting in low recovery of the pure fraction.

    • Irreversible Adsorption: Although CPC avoids solid supports, interactions with tubing or contaminants can occur. Ensure the system is clean and properly conditioned.

FAQ 2: The purity of my this compound, as determined by HPLC, is below 95%. How can I identify and remove impurities?

Achieving high purity requires a systematic approach to identify and eliminate contaminants.

Troubleshooting Steps:

  • Impurity Identification:

    • Co-extracted Stilbenoids: Peanut extracts contain a variety of other stilbenoids like resveratrol, arachidin-1, and arachidin-3, which have similar polarities and can co-elute with this compound.[2][3]

    • Other Phenolic Compounds: Phenolic acids and flavonoids are also present in peanut extracts and may persist through initial purification steps.[4]

    • Process-Related Impurities: Residual solvents or reagents from the extraction and purification process can be a source of contamination.

  • Improving Chromatographic Resolution:

    • Optimize CPC Solvent System: Systematically screen different ratios of the n-heptane/ethyl acetate/methanol/water solvent system to find the optimal partition coefficient (K) for this compound, allowing for better separation from closely eluting impurities.

    • Employ a Polishing Step: A final purification step using semi-preparative HPLC with a C18 column can effectively remove trace impurities and achieve >95% purity.[1]

    • Gradient Elution: In the final HPLC polishing step, a carefully optimized gradient elution can enhance the separation of this compound from its structural analogs.

FAQ 3: I am experiencing inconsistent retention times and peak shapes during HPLC analysis of this compound. What could be the problem?

Reproducibility in HPLC is key for accurate quantification and purity assessment.

Troubleshooting Steps:

  • Column Issues:

    • Column Contamination: Impurities from the sample matrix can accumulate on the column, affecting its performance. Regularly flush the column with a strong solvent.

    • Column Degradation: Ensure the mobile phase pH is within the stable range for your C18 column.

  • Mobile Phase and System Issues:

    • Inconsistent Mobile Phase Preparation: Precisely prepare the mobile phase and ensure it is thoroughly mixed and degassed.

    • System Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in pressure and flow rate.

  • Sample Preparation:

    • Sample Solvent Incompatibility: Dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion.

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the purification of stilbenoids from peanut hairy root cultures.

Table 1: Recovery of Stilbenoids using Centrifugal Partition Chromatography

CompoundRecovery (%)
Resveratrol91.7
Arachidin-166.6
Arachidin-383.2

(Data sourced from a study on stilbenoid purification from Arachis hypogaea hairy root cultures)[2]

Table 2: HPLC Parameters for this compound Purity Analysis

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase AMethanol
Mobile Phase B0.5% Formic Acid in Water
Flow Rate1.0 mL/min
Detection Wavelength340 nm
Column Temperature40 °C

(Based on methods for analyzing similar prenylated stilbenoids)[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Peanut Hairy Root Cultures

  • Harvesting: Collect the culture medium from elicited peanut hairy root cultures.

  • Solvent Extraction:

    • Extract the culture medium twice with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Concentration:

    • Evaporate the ethyl acetate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

    • Protect the extract from light throughout the process.[2]

Protocol 2: Purification of this compound by Centrifugal Partition Chromatography (CPC)

  • Solvent System Preparation: Prepare a biphasic solvent system of n-heptane/ethyl acetate/methanol/water. The optimal ratio should be determined empirically to achieve a suitable partition coefficient for this compound.

  • CPC System Preparation:

    • Fill the CPC column with the stationary phase (either upper or lower phase, depending on the desired mode).

    • Set the rotation speed (e.g., 1000 rpm) and pump the mobile phase through the column until hydrodynamic equilibrium is reached.[2]

  • Sample Injection: Dissolve the crude extract in a small volume of both the stationary and mobile phases and inject it into the CPC system.[2]

  • Fraction Collection: Collect fractions as the mobile phase elutes from the column.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC-UV

  • Standard and Sample Preparation: Prepare a standard solution of purified this compound of known concentration. Dissolve the purified sample in the mobile phase.

  • HPLC Analysis:

    • Inject the standard and sample solutions into an HPLC system equipped with a C18 column and a UV detector.

    • Use the parameters outlined in Table 2, including a gradient elution program to ensure good separation. An example gradient is: 60% to 65% Methanol over 20 minutes, then increasing to 100% Methanol.[3]

  • Data Analysis:

    • Determine the retention time of this compound from the standard chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow start Peanut Hairy Root Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration1 Evaporation extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract cpc Centrifugal Partition Chromatography (CPC) crude_extract->cpc fraction_collection Fraction Collection cpc->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling concentration2 Final Evaporation pooling->concentration2 final_product High-Purity This compound concentration2->final_product

Caption: Experimental workflow for this compound purification.

troubleshooting_low_yield start Low this compound Yield check_extraction Evaluate Extraction Efficiency start->check_extraction check_degradation Assess Compound Degradation start->check_degradation check_cpc Review CPC Parameters start->check_cpc extraction_solution1 Increase number of extraction cycles check_extraction->extraction_solution1 extraction_solution2 Optimize extraction solvent polarity check_extraction->extraction_solution2 degradation_solution1 Work under low-light conditions check_degradation->degradation_solution1 degradation_solution2 Control pH and temperature check_degradation->degradation_solution2 degradation_solution3 Use inert gas to prevent oxidation check_degradation->degradation_solution3 cpc_solution1 Screen different solvent system ratios check_cpc->cpc_solution1 cpc_solution2 Ensure system is clean and well-conditioned check_cpc->cpc_solution2

Caption: Troubleshooting logic for low this compound yield.

References

Chiricanine A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chiricanine A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when working with this compound and other prenylated stilbenoids?

A1: Researchers may face challenges related to the low natural abundance of this compound, requiring either complex total synthesis or extraction from sources like fungal-challenged peanut seeds, which can result in low yields and the presence of mycotoxins.[1] Additionally, like many prenylated stilbenoids, this compound has poor water solubility, which can complicate its use in aqueous buffers for biological assays.[2] Stability can also be a concern, as some stilbenoids show degradation upon storage, potentially affecting experimental reproducibility.[2]

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: Due to its hydrophobic nature, this compound may precipitate in aqueous media. To address this, it is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) before preparing final dilutions in your aqueous assay buffer.[2] A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium or buffer. It is crucial to keep the final DMSO concentration in the assay low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Are there known stability issues with this compound? How should it be stored?

A3: While specific stability data for this compound is limited, studies on related prenylated stilbenoids have noted that reference standards can degrade over time, leading to reduced activity in biological assays.[2] It is recommended to store this compound as a dry powder at -20°C or lower for long-term storage. For short-term storage, solutions in anhydrous DMSO can be stored at -20°C or -80°C. To minimize degradation, avoid repeated freeze-thaw cycles. It is advisable to aliquot stock solutions into single-use vials.

Q4: What are the key biological activities of this compound?

A4: this compound has demonstrated antiplasmodial activity, showing inhibition of the Plasmodium falciparum parasite, which is responsible for malaria.[3] As a prenylated stilbenoid, it is also expected to possess antioxidant and anti-inflammatory properties, similar to other compounds in this class.

Troubleshooting Guides

Problem 1: High Variability in Anti-inflammatory Assay Results

Possible Cause:

  • Cell Passage Number: Macrophage cell lines like RAW 264.7 can exhibit altered responses to stimuli at high passage numbers.

  • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots and manufacturers.

  • Compound Precipitation: this compound may be precipitating in the cell culture medium.

Solutions:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments.

  • Validate LPS: Test each new lot of LPS to determine the optimal concentration for inducing a robust inflammatory response.

  • Ensure Solubility: Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or optimizing the dilution method from the DMSO stock.

Problem 2: Low or No Activity in Cytotoxicity Assays

Possible Cause:

  • Incorrect Assay Choice: The chosen cytotoxicity assay may not be sensitive enough or compatible with the compound's mechanism of action.

  • Insufficient Incubation Time: The duration of compound exposure may not be long enough to induce a cytotoxic effect.

  • Compound Degradation: The this compound stock solution may have degraded.

Solutions:

  • Assay Optimization: The MTT assay is a common choice for assessing the cytotoxicity of stilbenoids.[2] Ensure that the formazan crystals are fully dissolved before reading the absorbance.

  • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing a cytotoxic effect.

  • Use Fresh Stock: Prepare fresh dilutions from a recently prepared or properly stored stock solution to rule out degradation.

Experimental Protocols & Data

Quantitative Data Summary
AssayCell LineCompoundIC50 / EC50Reference
Cytotoxicity RAW 264.7Arachidin-1~27 µM[4]
HeLaArachidin-1No cytotoxicity[4]
RAW 264.7Arachidin-3No cytotoxicity[4]
HeLaArachidin-3~55 µM[4]
RAW 264.7ResveratrolNo cytotoxicity[4]
HeLaResveratrolNo cytotoxicity[4]
Antioxidant Activity (TBARS assay)Arachidin-1Inhibition at 7 µM[4]
(TBARS assay)Arachidin-3Inhibition at 14 µM[4]
(TBARS assay)ResveratrolInhibition at 14 µM[4]

Note: Data for closely related prenylated stilbenoids Arachidin-1 and Arachidin-3 are provided as a reference due to the limited availability of quantitative data for this compound.

Detailed Methodologies

1. Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methods used for similar stilbenoids.[2]

  • Cell Seeding: Seed RAW 264.7 or HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

2. Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This is a hypothetical protocol based on the known anti-inflammatory activity of similar compounds.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in medium) for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent A and Griess reagent B in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage inhibition of nitric oxide production compared to the vehicle control.

Visualizations

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

ChiricanineA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK ChiricanineA This compound ChiricanineA->MAPK_Pathway ChiricanineA->IKK IkB IκBα IKK->IkB P NFkB_complex NF-κB IκBα IkB->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat cells with compound/controls overnight_incubation->treat_cells prepare_compound Prepare this compound serial dilutions prepare_compound->treat_cells incubation_24_48h Incubate for 24-48h treat_cells->incubation_24_48h add_mtt Add MTT reagent incubation_24_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for assessing this compound cytotoxicity using an MTT assay.

References

Validation & Comparative

Chiricanine A vs. Resveratrol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, natural compounds remain a vital source of inspiration and discovery. Among these, stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse biological activities. Resveratrol, a well-studied stilbenoid found in grapes and red wine, is renowned for its antioxidant, anti-inflammatory, and cardioprotective effects. More recently, prenylated stilbenoids, such as Chiricanine A from peanuts, are emerging as compounds of interest, potentially offering enhanced biological activities. This guide provides a comparative analysis of the biological activities of this compound and resveratrol, supported by available experimental data, to aid researchers in the fields of pharmacology and drug development.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of this compound and resveratrol. It is important to note that research on this compound is less extensive than on resveratrol, and therefore, data for some biological activities are not yet available.

Biological ActivityAssayThis compoundResveratrolReference
Antibacterial Activity Minimum Inhibitory Concentration (MIC)12.5 µg/mL (against MRSA)-[1]
Antioxidant Activity DPPH Radical Scavenging-IC50: 15.54 µg/mL[2]
ABTS Radical Scavenging-IC50: 2.86 µg/mL[2]
Cytotoxicity MTT Assay (MCF-7 breast cancer cells)-IC50: 51.18 µM[3]
MTT Assay (HepG2 liver cancer cells)-IC50: 57.4 µM[3]
MTT Assay (MDA-MB-231 breast cancer cells)-IC50: 144 µM[4]
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition-IC50: 0.6 - 0.7 µM (derivatives)[5]
Cyclooxygenase-2 (COX-2) Inhibition--[5]
Inducible Nitric Oxide Synthase (iNOS) Inhibition--[5]

Note: MRSA stands for Methicillin-resistant Staphylococcus aureus. IC50 represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) using a broth microdilution method.

  • Bacterial Strain: A standardized inoculum of MRSA is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

The antioxidant capacity of resveratrol was assessed by its ability to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

DPPH Assay:

  • Reaction Mixture: A solution of DPPH in methanol is prepared. The test compound (resveratrol) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS Assay:

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

  • Reaction: The test compound (resveratrol) at various concentrations is added to the ABTS•+ solution.

  • Measurement: The absorbance is measured at a specific wavelength (around 734 nm) after a set incubation time.

  • IC50 Calculation: The IC50 value is determined as the concentration of the antioxidant that quenches 50% of the ABTS•+ radicals.

Cytotoxicity: MTT Assay

The cytotoxic effect of resveratrol on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of resveratrol and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of resveratrol derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[5]

  • Cell Culture and Stimulation: Macrophages are cultured and stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compounds.

  • Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits LPS-induced NO production by 50%.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed Cells in 96-well plate attachment Allow cells to attach seeding->attachment add_compound Add varying concentrations of test compound attachment->add_compound incubation Incubate for a defined period add_compound->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for formazan formation add_mtt->formazan_formation solubilize Solubilize formazan crystals formazan_formation->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane_receptor Membrane Receptor cluster_signaling_cascades Signaling Cascades cluster_nuclear_events Nuclear Events cluster_inflammatory_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates gene_transcription Gene Transcription NFkB_nucleus->gene_transcription induces iNOS iNOS gene_transcription->iNOS COX2 COX-2 gene_transcription->COX2 Cytokines Pro-inflammatory Cytokines gene_transcription->Cytokines Resveratrol Resveratrol Resveratrol->MAPK inhibits Resveratrol->IKK inhibits

References

A Comparative Analysis of Chiricanine A and Other Prenylated Stilbenoids: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Chiricanine A and other selected prenylated stilbenoids. The information is compiled from various studies to offer a side-by-side look at their performance in antifungal, larvicidal, and cytotoxic assays. Furthermore, this guide delves into the molecular mechanisms of action, particularly their impact on key signaling pathways, and provides detailed experimental protocols for the cited bioassays.

Introduction to Prenylated Stilbenoids

Prenylated stilbenoids are a class of natural phenolic compounds characterized by a C6-C2-C6 stilbene backbone with one or more prenyl groups attached. These compounds are phytoalexins, produced by plants in response to stress, such as fungal infections or UV radiation.[1] Found in various plant families, including Leguminosae (e.g., Lonchocarpus and Arachis) and Euphorbiaceae (e.g., Macaranga), prenylated stilbenoids have garnered significant interest for their diverse and potent biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2] The addition of the lipophilic prenyl group often enhances the biological activity of the parent stilbenoid molecule.

This compound, a prenylated stilbene isolated from the root bark of Lonchocarpus chiricanus, is one such compound that has been investigated for its bioactivity. This guide aims to place the known activities of this compound in the context of other well-studied prenylated stilbenoids.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the biological activities of this compound and other representative prenylated stilbenoids. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Antifungal and Larvicidal Activity

CompoundOrganismAssay TypeActivitySource Organism
This compound Cladosporium cucumerinumAntifungalActive *Lonchocarpus chiricanus
Longistylin CAedes aegyptiLarvicidalToxicLonchocarpus chiricanus
Longistylin DAedes aegyptiLarvicidalToxicLonchocarpus chiricanus
Chiricanine BAedes aegyptiLarvicidalToxicLonchocarpus chiricanus
Chiricanine CAedes aegyptiLarvicidalToxicLonchocarpus chiricanus
3,5-DimethoxystilbeneAedes aegyptiLarvicidalPotent (comparable to rotenone)Lonchocarpus chiricanus

*In the cited study, this compound was the only one of five new prenylated stilbenes to demonstrate antifungal effects against Cladosporium cucumerinum. A specific Minimum Inhibitory Concentration (MIC) or IC50 value was not provided.

Table 2: Cytotoxic Activity of Prenylated Stilbenoids against Human Cancer Cell Lines (IC50 values in µM)

CompoundU87 (Glioblastoma)A549 (Lung)A2780 (Ovarian)MDA-MB-231 (Breast)MDA-MB-436 (Breast)Source Organism
This compound No data availableNo data availableNo data availableNo data availableNo data availableLonchocarpus chiricanus
Vedelianin--0.13--Macaranga alnifolia
Schweinfurthin E--0.26--Macaranga alnifolia
Schweinfurthin G--0.39--Macaranga alnifolia
Mappain1.31.3---Macaranga mappa
Arachidin-1---~2.5~3.0Arachis hypogaea (Peanut)
Arachidin-3--->25>25Arachis hypogaea (Peanut)
Resveratrol (non-prenylated)---~27.5~24.0-

Note: The IC50 values for Arachidin-1, Arachidin-3, and Resveratrol against breast cancer cell lines were converted from µg/mL to µM for better comparison, with some approximation.[3]

Table 3: Anti-inflammatory Activity of Prenylated Stilbenoids

CompoundTargetIC50 (µM)Source Organism
Macasiamene A5-LOX~1Macaranga siamensis
COX-10.4 - 0.9
COX-2Moderate Inhibition
Macasiamene B5-LOX~1Macaranga siamensis
COX-10.4 - 0.9
COX-2Moderate Inhibition
2,6-diprenyl-resveratrol5-LOX~1Synthetic
COX-10.4 - 0.9
COX-2Moderate Inhibition

Signaling Pathways Modulated by Prenylated Stilbenoids

Several studies have indicated that prenylated stilbenoids exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[4] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.[5] Prenylated stilbenoids have been shown to inhibit the activation of the NF-κB/AP-1 signaling cascade. This inhibition can occur through various mechanisms, including the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylation p65_p50 p65/p50 Proteasome Proteasome Degradation IkBa_p65->Proteasome Ubiquitination Gene Pro-inflammatory Gene Expression p65_p50->Gene Transcription Nucleus Nucleus Prenylated_Stilbenoids Prenylated Stilbenoids Prenylated_Stilbenoids->IKK Inhibition

Caption: General mechanism of NF-κB pathway inhibition by prenylated stilbenoids.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK and p38-MAPK pathways, are involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Some prenylated flavonoids, which are structurally related to stilbenoids, have been shown to regulate RANKL-mediated MAPK/TRAF6/NF-κB/ERK signaling pathways. The schweinfurthin class of prenylated stilbenoids has been demonstrated to selectively inhibit the phosphorylation of AKT and ERK in human melanoma cell lines.[6]

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Prenylated Stilbenoids Start->Treatment Incubation Incubation Treatment->Incubation MTT MTT Assay (Cytotoxicity) Incubation->MTT Luciferase NF-κB Luciferase Assay (Signaling) Incubation->Luciferase Antifungal Antifungal Assay (Bioactivity) Incubation->Antifungal Larvicidal Larvicidal Assay (Bioactivity) Incubation->Larvicidal Data Data Analysis MTT->Data Luciferase->Data Antifungal->Data Larvicidal->Data Results Results: IC50 / % Inhibition Data->Results

Caption: General experimental workflow for evaluating prenylated stilbenoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the inhibitory effect of a prenylated stilbenoid on the growth of a target fungal pathogen.

Materials:

  • Prenylated stilbenoid compound dissolved in a suitable solvent (e.g., DMSO, ethanol).

  • Target fungal pathogen (e.g., Cladosporium cucumerinum).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile petri dishes (90 mm).

  • Mycelial plugs (5 mm diameter) from an actively growing fungal culture.

  • Incubator.

  • Sterile water.

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 45-50°C.

  • Dosing the Media: Add the stilbenoid stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100 µg/mL). A solvent control plate containing only the solvent at the highest concentration used should also be prepared.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus, mycelial-side down, in the center of each plate.

  • Incubation: Seal the plates and incubate them at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: The percentage of mycelial growth inhibition can be calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Protocol 2: Mosquito Larvicidal Assay

Objective: To determine the larvicidal activity of a prenylated stilbenoid against mosquito larvae (e.g., Aedes aegypti).

Materials:

  • Prenylated stilbenoid compound dissolved in a suitable solvent (e.g., ethanol).

  • Late third or early fourth-instar larvae of Aedes aegypti.

  • Beakers or cups (250 mL).

  • Dechlorinated water.

  • Pipettes.

  • A positive control (e.g., a known insecticide like permethrin) and a negative control (solvent only).

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the prenylated stilbenoid in a suitable solvent. From this stock, prepare serial dilutions in dechlorinated water to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Larvae Exposure: In each beaker, place 20-25 larvae in 200 mL of the test solution. Each concentration should be tested in triplicate or quadruplicate.

  • Controls: Prepare a positive control with a known insecticide and a negative control with the same concentration of solvent used in the test solutions.

  • Incubation: Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and a 12:12 h light:dark cycle.

  • Mortality Assessment: Record the number of dead larvae after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis: Calculate the percentage mortality for each concentration. The LC50 (lethal concentration required to kill 50% of the larvae) can be determined using probit analysis.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a prenylated stilbenoid on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., U87, A549, A2780).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Prenylated stilbenoid compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the prenylated stilbenoid in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data suggests that this compound possesses notable antifungal activity. While direct comparative data for its cytotoxicity and impact on signaling pathways is currently limited, the broader class of prenylated stilbenoids demonstrates significant potential as therapeutic agents. Compounds like the schweinfurthins and arachidins exhibit potent cytotoxic effects against various cancer cell lines, often at low micromolar concentrations. Furthermore, the ability of prenylated stilbenoids to modulate key inflammatory and cancer-related signaling pathways, such as the NF-κB and MAPK pathways, underscores their mechanistic relevance. The provided experimental protocols offer a foundation for further research to elucidate the full therapeutic potential of this compound and other related compounds. Future studies should focus on direct, side-by-side comparisons of these compounds under standardized assay conditions to establish a more definitive structure-activity relationship and to identify the most promising candidates for further drug development.

References

Validating Anticancer Properties: A Comparative Analysis of Chiricanine A and Related Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the anticancer potential of Chiricanine A and its structural analogs. This guide synthesizes available experimental data to offer an objective comparison of these compounds' performance.

While this compound, a prenylated stilbene found in natural sources such as peanut seeds, has been a subject of chemical synthesis and has demonstrated antifungal and antiplasmodial activities, there is a notable absence of published scientific literature specifically validating its anticancer properties. Consequently, a direct comparison of this compound's anticancer efficacy is not feasible at this time.

This guide, therefore, focuses on a comparative analysis of structurally related and well-researched stilbenoids: Arachidin-1 , Arachidin-3 , and their parent compound, Resveratrol . These compounds have established anticancer activities, and the available data provides a valuable framework for understanding the potential of this class of molecules in oncology research.

Comparative Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for Arachidin-1, Arachidin-3, and Resveratrol across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
Arachidin-1 MDA-MB-231Triple-Negative Breast Cancer~10[1][2]
MDA-MB-436Triple-Negative Breast Cancer~12[3]
HL-60Human Leukemia~4.2[4]
Arachidin-3 MDA-MB-231Triple-Negative Breast Cancer>50[1]
MDA-MB-436Triple-Negative Breast Cancer~11[3]
Caco-2Colon Cancer>20[4]
Resveratrol MDA-MB-231Triple-Negative Breast Cancer~60[1]
MDA-MB-436Triple-Negative Breast Cancer~37.5[3]
HL-60Human Leukemia~17.6[4]
HCT-116Colorectal Cancer10-40[2]
HepG2Liver Cancer10-40[2]

Signaling Pathways and Mechanisms of Action

Stilbenoids exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Pathway

Arachidin-1 has been shown to induce apoptosis in triple-negative breast cancer cells through the intrinsic pathway.[1] This involves the activation of caspase-9 and subsequent cleavage of PARP, coupled with the inhibition of survivin.[1] In human leukemia HL-60 cells, Arachidin-1 induces programmed cell death through both caspase-dependent and caspase-independent pathways, involving mitochondrial membrane damage and the nuclear translocation of apoptosis-inducing factor.[5] Resveratrol has also been extensively shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[6]

apoptosis_pathway cluster_cell Cancer Cell Stilbenoids Arachidin-1 Resveratrol Mitochondrion Mitochondrion Stilbenoids->Mitochondrion Survivin Survivin Stilbenoids->Survivin inhibits Bax Bax Stilbenoids->Bax upregulates Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Survivin->Apoptosis inhibits Bax->Mitochondrion

Fig. 1: Apoptosis induction pathway by stilbenoids.
Cell Cycle Arrest

Arachidin-1 has been observed to block cell division in the G2/M phase in triple-negative breast cancer cells.[1] This is a common mechanism for many anticancer compounds, preventing the cell from entering mitosis and proliferating. Resveratrol has also been shown to induce cell cycle arrest at various phases, depending on the cancer cell type and concentration.[7]

cell_cycle_arrest cluster_workflow Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest Cell Cycle Arrest G2->Arrest Proliferation Cell Proliferation M->Proliferation Stilbenoids Arachidin-1 Resveratrol Stilbenoids->G2 blocks transition to M

Fig. 2: Mechanism of cell cycle arrest by stilbenoids.

Experimental Protocols

The validation of anticancer properties for compounds like Arachidin-1, Arachidin-3, and Resveratrol relies on a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Arachidin-1) for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

This technique is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the test compound at concentrations around the IC50 value for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Apoptosis-Related Proteins

This method is used to detect and quantify the expression levels of specific proteins involved in the apoptosis pathway.

  • Protein Extraction: Following treatment with the test compound, total protein is extracted from the cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Caspase-9, PARP, Survivin, Bax) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

experimental_workflow cluster_workflow In Vitro Anticancer Activity Assessment Start Cancer Cell Culture Treatment Treatment with Test Compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Data Data Analysis (IC50, Apoptosis %, Protein Levels) MTT->Data Flow->Data WB->Data Conclusion Conclusion on Anticancer Properties Data->Conclusion

Fig. 3: General experimental workflow for validating anticancer properties.

Conclusion and Future Directions

The available evidence strongly supports the anticancer properties of the stilbenoids Arachidin-1, Arachidin-3, and Resveratrol. Prenylated stilbenoids, in particular Arachidin-1, appear to exhibit potent cytotoxic effects against certain cancer cell lines, often with greater efficacy than the parent compound Resveratrol. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest.

The lack of specific data on the anticancer activity of this compound presents a clear research gap. Given the promising results for its structural analogs, future studies are warranted to isolate or synthesize this compound and evaluate its cytotoxic and mechanistic properties against a panel of cancer cell lines. Such research would provide the necessary data to fully validate its potential as a novel anticancer agent and allow for a direct and comprehensive comparison within this important class of natural compounds.

References

A Comparative Analysis of Stilbenoids: Arachidin-1 and Arachidin-3 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current experimental data on the biological activities of arachidin-1 and arachidin-3, two prenylated stilbenoids derived from peanut, is presented. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While this guide aims to draw a comparison with Chiricanine A, another stilbenoid, a notable lack of publicly available data on the biological activities of this compound prevents a direct comparative analysis at this time.

Introduction to Arachidin-1 and Arachidin-3

Arachidin-1 and arachidin-3 are phytoalexins produced by the peanut plant (Arachis hypogaea) in response to stress.[1] As prenylated stilbenoids, they are structurally related to the well-studied resveratrol but possess a prenyl group, which has been suggested to enhance their bioavailability and biological activity.[2] Extensive in vitro studies have demonstrated their potential as anticancer, anti-inflammatory, and antioxidant agents.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from various experimental studies on arachidin-1 and arachidin-3.

Table 1: Anticancer Activity - IC50 Values (µM)

CompoundCell Line24h48h72hReference
Arachidin-1 MDA-MB-231 (TNBC)~5~3~2.5[3][4]
MDA-MB-436 (TNBC)~12~6~2.1[3][4]
HL-60 (Leukemia)--4.2[3]
Caco-2 (Colon)-Significant reduction at 10 & 20 µM-[5]
Arachidin-3 MDA-MB-231 (TNBC)>100~50~19[3]
MDA-MB-436 (TNBC)>100~60~20[3]
HL-60 (Leukemia)--18.9[3]
Caco-2 (Colon)-Significant reduction at 10 & 20 µM-[5]

TNBC: Triple-Negative Breast Cancer

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineConcentrationEffectReference
Arachidin-1 PGE2 InhibitionRAW 264.715 µMSignificant Inhibition (p < 0.001)[6]
NO InhibitionRAW 264.715 µMSignificant Inhibition (p < 0.001)[6]
Arachidin-3 PGE2 InhibitionRAW 264.715 µMSignificant Inhibition (p < 0.01)[6]
NO InhibitionRAW 264.715 µMSignificant Inhibition (p < 0.01)[6]

Table 3: Antioxidant Activity

CompoundAssayResultReference
Arachidin-1 TBARSInhibition of lipid oxidation at 7 µM[7]
DPPH Radical ScavengingIdentified as a principal antioxidant[8]
Arachidin-3 TBARSNo inhibition of lipid oxidation up to 27 µM[7]
DPPH Radical ScavengingIdentified as a principal antioxidant[8]

Signaling Pathways and Mechanisms of Action

Anticancer Activity of Arachidin-1

Arachidin-1 has been shown to induce apoptosis in triple-negative breast cancer cells through the intrinsic pathway. This involves the activation of caspase-9 and subsequent cleavage of PARP, alongside the inhibition of the anti-apoptotic protein survivin.[4][5]

Arachidin1_Anticancer_Pathway Arachidin1 Arachidin-1 Mitochondrion Mitochondrion Arachidin1->Mitochondrion Survivin Survivin Arachidin1->Survivin inhibits Caspase9 Caspase-9 (activated) Mitochondrion->Caspase9 releases cytochrome c PARP PARP Caspase9->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Arachidin-1 induced apoptosis pathway.
Anti-inflammatory Activity of Arachidin-1 and Arachidin-3

Both arachidin-1 and arachidin-3 have demonstrated anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] This is a key pathway in the inflammatory response.

Anti_Inflammatory_Pathway cluster_compounds Stilbenoids Arachidin1 Arachidin-1 InflammatoryMediators Inflammatory Mediators (PGE2, NO) Arachidin1->InflammatoryMediators inhibits Arachidin3 Arachidin-3 Arachidin3->InflammatoryMediators inhibits LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage stimulates Macrophage->InflammatoryMediators produces Inflammation Inflammation InflammatoryMediators->Inflammation

Inhibition of inflammatory mediators.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., MDA-MB-231, Caco-2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of arachidin-1 or arachidin-3 (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with final concentration not exceeding 0.1%). Include a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in 96-well plates and incubate overnight. Pre-treat cells with different concentrations of arachidin-1 or arachidin-3 for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

DPPH Radical Scavenging Assay
  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound (arachidin-1 or arachidin-3) and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_chemical Chemical Assays Start_Cell Seed Cells Treatment Treat with Arachidin-1 / Arachidin-3 Start_Cell->Treatment Incubation_Cell Incubate (24-72h) Treatment->Incubation_Cell MTT_Assay MTT Assay (Viability) Incubation_Cell->MTT_Assay Griess_Assay Griess Assay (NO Production) Incubation_Cell->Griess_Assay Start_Chem Prepare Compound Solutions DPPH_Reaction React with DPPH Radical Start_Chem->DPPH_Reaction Incubation_Chem Incubate (30 min) DPPH_Reaction->Incubation_Chem Absorbance Measure Absorbance Incubation_Chem->Absorbance

General experimental workflow.

Conclusion

The available data strongly suggest that arachidin-1 is a more potent anticancer agent than arachidin-3, exhibiting significantly lower IC50 values across various cancer cell lines. Both compounds demonstrate notable anti-inflammatory properties, with arachidin-1 showing slightly higher efficacy in the assays presented. In terms of antioxidant activity, arachidin-1 appears to be more effective in inhibiting lipid peroxidation.

Further research is warranted to explore the full therapeutic potential of these compounds, particularly through in vivo studies and investigation into their mechanisms of action in other disease models. The development of efficient and scalable methods for the synthesis and purification of these stilbenoids will be crucial for advancing their clinical development. A direct comparison with other related stilbenoids, such as this compound, will be highly valuable once sufficient biological data for these compounds become available.

References

Comparative Antioxidant Capacity of Chiricanine A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant capacity of Chiricanine A. Due to the limited publicly available data on the direct antioxidant activity of this compound, this guide draws comparisons from the broader class of iboga alkaloids, including the well-studied compound ibogaine, and contrasts their activity with established antioxidant standards.

While direct quantitative data on the free-radical scavenging activity of this compound is not readily found in current literature, studies on structurally related iboga alkaloids, such as ibogaine and voacangine, provide valuable insights into their potential antioxidant mechanisms. Research suggests that some iboga alkaloids may not act as direct antioxidants but rather as pro-antioxidants, modulating the endogenous antioxidant defense systems.

Comparative Analysis of Antioxidant Activity

To provide a clear comparison, the following table summarizes the antioxidant capacity of relevant compounds. It is important to note that ibogaine's effect is primarily through the upregulation of antioxidant enzymes rather than direct radical scavenging. For comparative context, data for the widely recognized antioxidant standards, Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C), are included.

Compound/StandardAssayIC50 / ActivitySource
Ibogaine -Acts as a pro-antioxidant by increasing the activity of antioxidative enzymes like SOD1 and GR. Does not exhibit significant direct free-radical scavenging.[1][2]
Flavonoid fraction from Voacanga africana leaves DPPHShows significant antioxidant and anti-inflammatory potential.[3]
Trolox DPPHIC50 values are often used as a benchmark for comparison in TEAC (Trolox Equivalent Antioxidant Capacity) assays.[4][5][6][7]
Ascorbic Acid DPPHIC50 value is approximately 6.1 - 6.31 mg/L (or µg/mL).[8][9][8][9][10][11]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below to facilitate the design and replication of experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.[12][13]

  • Sample Preparation: Dissolve the test compound (e.g., this compound, standards) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction: Add a specific volume of the sample dilutions to the DPPH working solution. A typical ratio is 1:2 (e.g., 100 µL of sample to 200 µL of DPPH).[12][14]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[12][14]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.[12][13]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[13]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which has a characteristic absorption at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[15][16]

  • Dilution of ABTS•+ Solution: The prepared ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16][17]

  • Sample Preparation: Prepare various concentrations of the test compound and standards in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to the diluted ABTS•+ solution.[16][17]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[5]

  • Measurement: The absorbance is measured at 734 nm.[16][17]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]

Visualizing Antioxidant Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix_DPPH Mix Sample with DPPH DPPH->Mix_DPPH ABTS Prepare ABTS•+ Solution Mix_ABTS Mix Sample with ABTS•+ ABTS->Mix_ABTS Sample Prepare Sample Dilutions Sample->Mix_DPPH Sample->Mix_ABTS Incubate Incubate in Dark Mix_DPPH->Incubate Mix_ABTS->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate signaling_pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS Neutralizes Direct_Antioxidant Direct Antioxidant (e.g., Ascorbic Acid, Trolox) Direct_Antioxidant->ROS Scavenges Pro_Antioxidant Pro-Antioxidant (e.g., Ibogaine) Pro_Antioxidant->Antioxidant_Enzymes Upregulates

References

Navigating the Uncharted Waters of Chiricanine A Bioactivity: A Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the therapeutic potential of natural compounds, a comprehensive biological activity profile for Chiricanine A, a prenylated stilbenoid, remains elusive. A thorough review of existing scientific literature reveals a significant gap in the understanding of its bioactivity, with a notable absence of quantitative data from cross-validation in different assays. This lack of empirical evidence prevents a comparative analysis of its potential antioxidant, anti-inflammatory, anticancer, or antimicrobial properties.

Currently, the body of research on this compound is primarily focused on its chemical synthesis and its identification in natural sources, such as peanut seeds. While the broader class of prenylated stilbenoids has demonstrated a range of biological effects, specific data for this compound is not publicly available. Consequently, researchers, scientists, and drug development professionals are unable to objectively evaluate its performance against other alternatives.

To facilitate future research and provide a framework for the systematic evaluation of this compound's bioactivity, this guide outlines standardized experimental protocols for key assays relevant to the potential therapeutic applications of natural products.

Proposed Experimental Workflow for Bioactivity Screening

A systematic approach is crucial to effectively screen and validate the potential bioactivities of a novel compound like this compound. The following workflow is a recommended starting point for researchers.

Experimental Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: In Vitro Bioactivity Assays cluster_2 Phase 3: Data Analysis & Validation Compound Acquisition Compound Acquisition Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Compound Acquisition->Purity Analysis (HPLC, NMR) Solubility & Stability Testing Solubility & Stability Testing Purity Analysis (HPLC, NMR)->Solubility & Stability Testing Antioxidant Assays Antioxidant Assays Solubility & Stability Testing->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Solubility & Stability Testing->Anti-inflammatory Assays Anticancer Assays Anticancer Assays Solubility & Stability Testing->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Solubility & Stability Testing->Antimicrobial Assays Dose-Response Analysis Dose-Response Analysis Antioxidant Assays->Dose-Response Analysis Anti-inflammatory Assays->Dose-Response Analysis Anticancer Assays->Dose-Response Analysis Antimicrobial Assays->Dose-Response Analysis IC50/EC50 Determination IC50/EC50 Determination Dose-Response Analysis->IC50/EC50 Determination Statistical Analysis Statistical Analysis IC50/EC50 Determination->Statistical Analysis Cross-Assay Comparison Cross-Assay Comparison Statistical Analysis->Cross-Assay Comparison

Caption: A generalized workflow for the systematic evaluation of this compound's bioactivity.

Detailed Methodologies for Key Experiments

The following sections provide standardized protocols for a selection of commonly used in vitro assays to assess the antioxidant, anti-inflammatory, and anticancer potential of a test compound.

Table 1: Experimental Protocols for Bioactivity Assays
Assay CategorySpecific AssayExperimental Protocol
Antioxidant Activity DPPH Radical Scavenging Assay 1. Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).2. Add 100 µL of each concentration to a 96-well plate.3. Add 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in the same solvent to each well.4. Incubate the plate in the dark at room temperature for 30 minutes.5. Measure the absorbance at 517 nm using a microplate reader.6. Ascorbic acid or Trolox should be used as a positive control.7. Calculate the percentage of radical scavenging activity.
ABTS Radical Cation Decolorization Assay 1. Prepare ABTS radical cation solution by reacting 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.2. Dilute the ABTS radical solution with the solvent to an absorbance of 0.70 ± 0.02 at 734 nm.3. Add 10 µL of various concentrations of this compound to a 96-well plate.4. Add 190 µL of the diluted ABTS radical solution to each well.5. Incubate at room temperature for 6 minutes.6. Measure the absorbance at 734 nm.7. Use a known antioxidant as a positive control.8. Determine the percentage of inhibition.
Anti-inflammatory Activity Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages 1. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.2. Seed the cells in a 96-well plate and allow them to adhere overnight.3. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.4. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.5. Collect the cell culture supernatant.6. Determine the nitrite concentration in the supernatant using the Griess reagent.7. Measure the absorbance at 540 nm.8. Use a known anti-inflammatory agent (e.g., dexamethasone) as a positive control.
COX-2 Inhibition Assay 1. Utilize a commercial COX-2 inhibitor screening kit or a cell-based assay.2. For a cell-based assay, use a cell line that expresses COX-2 (e.g., LPS-stimulated macrophages or certain cancer cell lines).3. Treat the cells with different concentrations of this compound.4. Measure the production of prostaglandin E2 (PGE2) in the cell supernatant using an ELISA kit.5. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.6. Calculate the percentage of COX-2 inhibition.
Anticancer Activity MTT Cell Viability Assay 1. Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to attach.2. Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.3. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).5. Measure the absorbance at 570 nm.6. Use a known anticancer drug (e.g., doxorubicin) as a positive control.7. Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathways to Investigate

Based on the activities of other stilbenoids, several signaling pathways could be relevant for this compound's potential bioactivity. Future research should aim to investigate its effects on these pathways.

Potential Signaling Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Inflammatory Response cluster_cancer Cancer Cell Proliferation ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt CellProliferation Cell Proliferation PI3K_Akt->CellProliferation ChiricanineA This compound ChiricanineA->ROS Scavenges ChiricanineA->Nrf2 Activates? ChiricanineA->NFkB Inhibits? ChiricanineA->PI3K_Akt Inhibits?

Caption: Hypothetical signaling pathways potentially modulated by this compound.

The scientific community is encouraged to undertake systematic studies on this compound to elucidate its biological activities. The generation of robust and reproducible data across multiple assays is essential to unlock its potential therapeutic value and to provide the evidence base required for further drug development efforts. Until such data becomes available, any claims regarding the specific bioactivities of this compound remain speculative.

A Comparative Guide to the Efficacy of Chiricanine A and Synthetic Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Chiricanine A, a phenolic compound, and a range of synthetic stilbenoids. The information presented is based on available experimental data, offering a resource for researchers and professionals in drug development to inform their work on novel therapeutic agents. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant signaling pathways and workflows.

Introduction

This compound, a phenolic compound, has demonstrated notable anti-inflammatory and potential antiplasmodial properties. Synthetic stilbenoids, derivatives of the stilbene backbone, are a well-established class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.[1] This guide aims to provide a side-by-side comparison of their efficacy based on current scientific literature.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and various synthetic stilbenoids across key biological activities. It is important to note that direct comparative studies are limited, and the data presented is collated from different studies. Experimental conditions, such as cell lines and assay methods, may vary, impacting direct comparability.

Table 1: Anti-Inflammatory Activity
Compound/ClassAssayCell LineKey FindingsIC50/Effective ConcentrationReference
This compound Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NO productionConcentration-dependent inhibition (significant at 25 µM)[2][3]
Prostaglandin E2 (PGE2) ProductionRAW 264.7Inhibition of LPS-induced PGE2 productionConcentration-dependent inhibition (significant at 25 µM)[2][3]
Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)RAW 264.7Down-regulation of LPS-induced cytokine expressionConcentration-dependent inhibition (significant at 25 µM)[2][3]
Synthetic Stilbenoids Nitric Oxide (NO) ProductionRAW 264.7Pterostilbene inhibits NO production-[4]
RAW 264.7Prenylated stilbenoids inhibit NO productionIC50 values of 18 µM and 26 µM for two derivatives[5]
RAW 264.7Resveratrol derivatives inhibit NO productionIC50 values ranging from 0.6 µM to 4.13 µM for various derivatives[6]
Cyclooxygenase (COX-2) and iNOS Expression-Pterostilbene downregulates COX-2 and iNOS-[4]
RAW 264.7Resveratrol derivatives suppress iNOS and COX-2 expression-[6]
Table 2: Cytotoxicity
Compound/ClassCell Line(s)AssayIC50 Value (µM)Reference
This compound --Data not available-
Synthetic Stilbenoids HT-29 (Colon cancer)MTT Assay7.51 (for analogue 6i)[7]
DU-145 (Prostate cancer)MTT Assay16.68 (for analogue 6d)[7]
MCF-7 (Breast cancer)MTT Assay21.24 (for analogue 6n)[7]
A549 (Lung cancer)MTT Assay6.47 - 10.4 (for various analogues)[8]
SW480 (Colorectal tumor)Crystal Violet Assay< 68.1 (for several analogues)[9]
HepG2 (Hepatoblastoma)Crystal Violet Assay< 68.1 (for several analogues)[9]
Table 3: Antioxidant Activity
Compound/ClassAssayKey FindingsIC50/EC50 ValueReference
This compound -Data not available--
Synthetic Stilbenoids DPPH Radical ScavengingPterostilbene amorphous solid dispersions show activityIC50 = 163.43 - 173.96 µg/mL[10]
Various stilbenoids scavenge DPPH radicals-[11]
FRAP (Ferric Reducing Antioxidant Power)Pterostilbene amorphous solid dispersions show activityIC0.5 = 95.69 - 98.57 µg/mL[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]

  • Cell Plating: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.[13]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay based on the ability of a compound to scavenge the stable DPPH free radical.[14]

  • Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[14]

  • Reaction Mixture: A defined volume of the test compound at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[14]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.[15]

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and treated with various concentrations of the test compound for a short pre-incubation period. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine), which forms a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for evaluating the biological activity of a compound.

ChiricanineA_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) ChiricanineA This compound ChiricanineA->IKK inhibits p38 p38 ChiricanineA->p38 inhibits ERK ERK1/2 ChiricanineA->ERK inhibits MAPK_pathway->p38 MAPK_pathway->ERK NFκB_n NF-κB NFκB_n->ProInflammatory_Genes activates transcription

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental_Workflow Compound Test Compound (this compound or Synthetic Stilbenoid) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH, FRAP) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) Compound->AntiInflammatory DataAnalysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->DataAnalysis Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) DataAnalysis->Mechanism Report Comparative Efficacy Report Mechanism->Report

References

From Lab Bench to Living System: Validating the In-Vitro Promise of Icariin in In-Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, the journey from a promising in-vitro finding to a validated in-vivo effect is a critical and often challenging step. This guide provides a comparative overview of the experimental validation of Icariin, a natural flavonoid, transitioning from its observed effects in cell cultures to its efficacy in animal models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of natural compounds.

While the initial topic of interest was Chiricanine A, a thorough literature search revealed a significant lack of in-vitro and in-vivo data for this compound. Therefore, we have pivoted to Icariin, a well-researched natural product with a substantial body of evidence demonstrating its anti-inflammatory and anticancer properties, to exemplify the process of validating in-vitro findings in in-vivo settings.

Executive Summary

Comparative In-Vitro and In-Vivo Efficacy of Icariin

The following tables summarize the quantitative data from representative in-vitro and in-vivo studies, highlighting the consistent effects of Icariin across different experimental systems.

Anti-inflammatory Effects
In-Vitro FindingCell LineIcariin ConcentrationObserved EffectIn-Vivo ValidationAnimal ModelIcariin DosageObserved Effect
Inhibition of pro-inflammatory cytokine productionRAW264.7 Macrophages10-100 µg/mLSignificant reduction in TNF-α and IL-6 levels.[1]Reduction of serum inflammatory cytokinesC57BL/6J Mice (LPS-induced inflammation)20 mg/kgSignificant decrease in serum TNF-α and IL-6 levels.[1]
Suppression of NF-κB activationA549 lung epithelial cells10-100 µMInhibition of NF-κB p65 phosphorylation and IκB-α degradation.[2][3]Attenuation of lung inflammationBALB/c Mice (Cigarette smoke-induced inflammation)25-100 mg/kgDecreased inflammatory cell infiltration and production of TNF-α and IL-8 in BALF.[2][3]
Reduction of inflammatory mediatorsPrimary rat hippocampal neurons20-50 nMInhibition of CRH-induced expression of p65 and p-IκBα.[4]Alleviation of neuroinflammationAsthma Rats (OVA-LPS-OVA induced)20 mg/kgProminent restoration of neuronal ER stress and airway inflammatory changes.[4]
Anticancer Effects
In-Vitro FindingCell LineIcariin ConcentrationObserved EffectIn-Vivo ValidationAnimal ModelIcariin DosageObserved Effect
Inhibition of cancer cell proliferationA549 and NCI-H1975 Lung Cancer CellsDose-dependentSuppression of cell viability and colony formation.[5][6]Inhibition of tumor growthXenotransplantation model (A549 cells)Not specifiedConfirmed inhibition of lung cancer growth in vivo.[5][6]
Induction of apoptosisMDA-MB-231 and 4T1 Breast Cancer CellsNot specifiedUpregulation of cleaved caspase-3.[7]Suppression of tumor growth and metastasisMDA-MB-231 and 4T1 tumor-bearing mice20-40 mg/kgSignificant inhibition of tumor growth and downregulation of NF-κB.[8]
Downregulation of PI3K/Akt pathwayA549 Lung Cancer CellsNot specifiedDecreased phosphorylation of Akt and PI3K.[5][6]Inhibition of lung cancer progressionXenograft modelNot specifiedSuppression of lung cancer progression via the miR-205-5p/PTEN and PI3K/Akt pathways.[5][6]

Key Signaling Pathways Modulated by Icariin

The anti-inflammatory and anticancer effects of Icariin are mediated through its interaction with several critical signaling pathways. The diagrams below illustrate the key molecular targets of Icariin within these pathways.

Icariin_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Icariin Icariin Icariin->IKK NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Cytokines

Icariin inhibits the NF-κB signaling pathway.

Icariin_Anticancer_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Caspase3->Apoptosis Icariin Icariin Icariin->PI3K Icariin->Akt

Icariin modulates the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of similar validation studies, detailed methodologies for key experiments are provided below.

In-Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Icariin or vehicle control for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-Akt, total p65, total Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In an ELISA, an antigen must be immobilized to a solid surface and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by assessing the conjugated enzyme activity via incubation with a substrate to produce a measurable product.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

    • Add cell culture supernatants or serum samples to the wells and incubate for 2 hours.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

In-Vivo Models

1. Lipopolysaccharide (LPS)-Induced Inflammation Model

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a robust inflammatory response characterized by the release of pro-inflammatory cytokines.

  • Protocol:

    • Acclimatize C57BL/6J mice for one week.

    • Administer Icariin (e.g., 20 mg/kg, intraperitoneally) or vehicle control one hour before LPS challenge.

    • Induce inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS injection.

    • Measure serum levels of TNF-α and IL-6 using ELISA.

2. Xenograft Tumor Model

  • Principle: This model involves the transplantation of human tumor cells into immunocompromised mice, allowing for the in-vivo study of tumor growth and the efficacy of anticancer agents.

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5x10⁶ A549 cells) into the flank of athymic nude mice.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign mice to treatment groups (e.g., vehicle control, Icariin at different doses).

    • Administer treatment (e.g., daily intraperitoneal injections) for a specified period (e.g., 3-4 weeks).

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow

The following diagram illustrates the general workflow for validating in-vitro findings in in-vivo models.

Experimental_Workflow cluster_0 Phase 1: In-Vitro Investigation cluster_1 Phase 2: In-Vivo Confirmation invitro In-Vitro Studies cell_culture Cell Culture (e.g., RAW264.7, A549) invitro->cell_culture treatment Treatment with Icariin (Dose-response & Time-course) cell_culture->treatment assays In-Vitro Assays (MTT, Western Blot, ELISA) treatment->assays mechanism Mechanism Identification (Signaling Pathways) assays->mechanism conclusion Conclusion (Translational Potential) assays->conclusion invivo In-Vivo Validation mechanism->invivo Hypothesis for In-Vivo Effects animal_model Animal Model Selection (e.g., LPS-induced inflammation, Xenograft) invivo->animal_model dosing Dosing & Administration (Route, Frequency, Duration) animal_model->dosing monitoring In-Vivo Monitoring (Tumor size, Inflammatory markers) dosing->monitoring exvivo Ex-Vivo Analysis (Histology, Western Blot of tissues) monitoring->exvivo exvivo->conclusion

General workflow for validating in-vitro findings.

Conclusion

The presented data and methodologies for Icariin provide a clear framework for the validation of in-vitro findings in in-vivo models. The consistent effects observed across cellular and animal studies, coupled with the elucidation of the underlying molecular mechanisms, underscore the therapeutic potential of Icariin. This guide serves as a valuable resource for researchers aiming to bridge the gap between initial laboratory discoveries and their translation into clinically relevant applications. While the exploration of this compound was not feasible due to a lack of available data, the principles and experimental approaches detailed here are broadly applicable to the preclinical evaluation of other novel compounds.

References

synergistic effects of Chiricanine A with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on the Synergistic Effects of Chiricanine A with Other Compounds

Despite a comprehensive search of available scientific literature, no published studies detailing the synergistic effects of this compound in combination with other compounds were identified. Extensive queries for combination studies involving this compound and common anticancer agents such as doxorubicin, cisplatin, and paclitaxel yielded no relevant results.

This indicates a significant gap in the current research landscape regarding the potential for this compound to enhance the therapeutic effects of other drugs. While the broader field of natural product research has shown promising synergistic interactions between various plant-derived compounds and conventional chemotherapies, specific investigations into this compound's combinatorial potential appear to be absent from the public domain.

Therefore, it is not possible to provide a comparison guide, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to the synergistic effects of this compound at this time. The absence of such data precludes any objective comparison of its performance with other alternatives.

For researchers, scientists, and drug development professionals interested in this specific area, this represents an unexplored avenue of investigation. Future preclinical studies would be necessary to determine if this compound exhibits any synergistic, additive, or antagonistic effects when combined with other therapeutic agents. Such research would be foundational in establishing any potential clinical utility for this compound in combination therapies.

Comparative Analysis of Chiricanine A from Different Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Chiricanine A, a prenylated stilbenoid with promising biological activities. This document focuses on this compound derived from different natural sources, presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action.

This compound, a notable prenylated stilbenoid, has been predominantly isolated from the peanut plant (Arachis hypogaea). Its production can be particularly enhanced in response to biotic and abiotic stresses, such as fungal infection or elicitor treatment in hairy root cultures. This guide compares the yield and biological activity of this compound from different peanut cultivars, providing a valuable resource for sourcing this compound for research and development.

Data Presentation: Comparative Analysis of this compound Sources

While direct comparative studies on purified this compound from different natural sources are limited, analysis of stilbenoid-rich extracts from various peanut cultivars provides significant insights. The following tables summarize key quantitative data from studies on elicited hairy root cultures of three peanut cultivars: Tifrunner, Hull, and Georgia Green.

Table 1: Comparison of Stilbenoid-Rich Extract Yield and Antioxidant Activity

Natural Source (Peanut Cultivar)Stilbenoid Extract Yield (mg/L of culture)Antioxidant Activity (DPPH Radical Scavenging IC50, µg/mL)
TifrunnerData not available in comparative study6.004
HullData not available in comparative study8.147
Georgia GreenData not available in comparative study7.768

Note: Lower IC50 values indicate higher antioxidant activity.

While specific yields of this compound were not quantified in this comparative antioxidant study, the significantly higher antioxidant activity of the Tifrunner extract suggests a potentially higher concentration of bioactive stilbenoids, including this compound.

Table 2: Known Biological Activities of Purified this compound (from Arachis hypogaea)

Biological ActivityAssayResultsReference
AntifungalFungal growth inhibitionActive against Phomopsis obscurans, P. viticola, and Botrytis cinerea
Anti-inflammatoryInhibition of NF-κB and AP-1 signaling pathwaysPrenylated stilbenoids, as a class, inhibit these pathways[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols for the isolation and analysis of this compound.

Establishment and Elicitation of Peanut Hairy Root Cultures
  • Establishment: Hairy root cultures of Arachis hypogaea cultivars (e.g., Tifrunner, Hull, Georgia Green) are initiated by infecting sterile leaf explants with Agrobacterium rhizogenes. The transformed roots are then grown in a liquid Murashige and Skoog (MS) medium supplemented with vitamins and sucrose.

  • Elicitation: To induce the production of stilbenoids, including this compound, hairy root cultures are treated with elicitors. A common combination includes cyclodextrins, methyl jasmonate, hydrogen peroxide, and magnesium chloride. The cultures are then incubated in the dark on a rotary shaker.

Extraction and Purification of this compound
  • Extraction: The culture medium containing the secreted stilbenoids is extracted with an organic solvent, typically ethyl acetate. The organic phase is then concentrated under vacuum.

  • Purification: The crude extract is subjected to chromatographic separation. This often involves:

    • Column Chromatography: Initial fractionation is performed on a silica gel column using a gradient of solvents (e.g., chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound is achieved using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase.

Quantification of this compound
  • HPLC Analysis: The concentration of this compound in extracts can be quantified using analytical HPLC equipped with a UV detector. The peak area of this compound is compared to a standard curve generated with known concentrations of a purified standard.

Biological Activity Assays
  • Antioxidant Activity (DPPH Assay): The free radical scavenging activity of extracts or purified this compound is determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC50 value is calculated.

  • Antifungal Activity: The antifungal efficacy is assessed by determining the minimum inhibitory concentration (MIC) against various fungal strains. This is typically done using a microdilution method where the growth of the fungus is monitored in the presence of varying concentrations of the test compound.

  • Anti-inflammatory Activity (NF-κB Inhibition): The anti-inflammatory potential can be evaluated by measuring the inhibition of the NF-κB signaling pathway in cell-based assays. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cell lines, the expression of NF-κB-regulated pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA or RT-qPCR in the presence and absence of this compound.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of prenylated stilbenoids, the class of compounds to which this compound belongs, on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

ChiricanineA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKKK MAPKKK TAK1->MAPKKK Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates ChiricanineA This compound ChiricanineA->IKK_complex Inhibits ChiricanineA->MAPKKK Inhibits DNA DNA NFkappaB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription IkappaB_NFkappaB IκB NF-κB ChiricanineA_Workflow node_culturing Peanut Hairy Root Culturing node_elicitation Elicitation node_culturing->node_elicitation node_extraction Solvent Extraction of Culture Medium node_elicitation->node_extraction node_purification Chromatographic Purification node_extraction->node_purification node_quantification Quantification (HPLC) node_purification->node_quantification node_bioassays Biological Activity Assays node_purification->node_bioassays node_antioxidant Antioxidant node_bioassays->node_antioxidant node_antifungal Antifungal node_bioassays->node_antifungal node_antiinflammatory Anti-inflammatory node_bioassays->node_antiinflammatory

References

Safety Operating Guide

Proper Disposal of Chiricanine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel compounds like Chiricanine A are paramount to ensuring a secure laboratory environment and minimizing environmental impact. As a stilbenoid, a class of phenolic compounds, this compound requires specific disposal procedures to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier. In the absence of a readily available SDS, the compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A fully buttoned lab coat is required to protect from accidental spills.

  • Respiratory Protection: If handling the powder form or creating aerosols, a respirator may be necessary.

Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be easily accessible.

Step-by-Step Disposal Procedure

Given the phenolic nature of this compound and the lack of comprehensive public safety data, it must be classified as hazardous chemical waste. The primary and recommended method of disposal for such research chemicals is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1]

  • Solid Waste: Place any solid this compound, along with contaminated lab materials (e.g., weigh boats, pipette tips, gloves, and absorbent paper), into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1][3] This container must be clearly labeled.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.[3]

    • Aqueous Solutions: Use a dedicated container for solutions of this compound in water or buffers.

    • Non-Halogenated Organic Solvents: Use a separate container for solutions in solvents like ethanol, methanol, or acetone.

    • Halogenated Organic Solvents: If halogenated solvents (e.g., dichloromethane, chloroform) are used, these must be collected in a distinct, appropriately labeled container.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[1]

Step 2: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 350593-30-5

  • The primary hazards (in the absence of specific data, assume "Toxic" and "Irritant")[4][5]

  • The composition of the waste (e.g., "this compound in methanol")

  • The date of accumulation

Step 3: Storage of Hazardous Waste

Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should provide secondary containment to capture any potential leaks.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup. Do not attempt to dispose of this compound waste down the drain or in the regular trash.[1]

Decontamination of Labware

For reusable labware contaminated with this compound, a thorough decontamination process is necessary.

  • Initial Rinse: Carefully rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. Collect this rinsate as hazardous liquid waste.

  • Soaking: Immerse the labware in a strong cleaning solution, such as a laboratory-grade detergent or a base bath, for several hours.

  • Final Rinse: Thoroughly rinse the labware with deionized water.

  • Drying: Allow the labware to dry completely before reuse.

Quantitative Data Summary

While specific quantitative hazard data for this compound is not publicly available, the following table summarizes its known physical and chemical properties. This information is crucial for proper handling and for the hazardous waste manifest.

PropertyValueSource
CAS Number 350593-30-5[6][7][8]
Molecular Formula C₁₉H₂₀O₂[8]
Molecular Weight 280.36 g/mol [8]
Melting Point 107-111 °C[6][8]
Boiling Point (Predicted) 461.2 ± 30.0 °C[6]
Density (Predicted) 1.143 ± 0.06 g/cm³[6]

Experimental Protocols

As this compound is a research compound, standardized experimental protocols for its disposal via chemical neutralization are not established. In-lab neutralization of hazardous waste is generally not recommended without a validated and safe procedure. Therefore, the protocol is to stabilize the waste and transfer it to a professional disposal service.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Chiricanine_A_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal Solid Waste Solid Waste Labeled Solid\nWaste Container Labeled Solid Waste Container Solid Waste->Labeled Solid\nWaste Container Liquid Waste Liquid Waste Labeled Liquid\nWaste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid\nWaste Container Sharps Waste Sharps Waste Labeled Sharps\nContainer Labeled Sharps Container Sharps Waste->Labeled Sharps\nContainer Secure Storage Secure Storage Labeled Solid\nWaste Container->Secure Storage Labeled Liquid\nWaste Container->Secure Storage Labeled Sharps\nContainer->Secure Storage EHS/Vendor Pickup EHS/Vendor Pickup Secure Storage->EHS/Vendor Pickup

Caption: Workflow for this compound Waste Disposal.

Decontamination_Workflow A Contaminated Labware B Initial Solvent Rinse A->B C Collect Rinse as Hazardous Waste B->C D Soak in Cleaning Solution B->D E Final Rinse with Deionized Water D->E F Dry and Reuse E->F

Caption: Labware Decontamination Process.

References

Personal protective equipment for handling Chiricanine A

Author: BenchChem Technical Support Team. Date: November 2025

Chiricanine A is a prenylated stilbenoid, a class of natural products with potential biological activity. As with any research chemical with limited toxicological data, it is crucial to handle this compound with a high degree of caution to minimize potential exposure. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the compound.[1]
Body Protection A lab coat or chemical-resistant apron worn over personal clothingProtects against spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling larger quantities or if there is a risk of aerosolization.[1][2]Minimizes inhalation of the compound.
Foot Protection Closed-toe shoesProtects feet from spills.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate dust or aerosols, a certified chemical fume hood is required.[2]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all required equipment and reagents prepared.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound to avoid direct contact.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response:

    • In case of a small spill, carefully clean the area using appropriate absorbent materials.

    • Wear appropriate PPE during cleanup.

    • Collect all contaminated materials in a sealed container for proper disposal.

  • Decontamination:

    • Thoroughly wash hands with soap and water after handling this compound.[1]

    • Clean all contaminated surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a properly labeled, sealed container.[3]
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated, sealed hazardous waste container.[4]
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container.[4]
Empty Containers Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal according to institutional guidelines.[3]

General Disposal Guidelines:

  • All waste must be collected in appropriate, leak-proof, and clearly labeled containers.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling and disposal of a research chemical like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area handle_chem Handle this compound (in fume hood) prep_area->handle_chem conduct_exp Conduct Experiment handle_chem->conduct_exp decon_workspace Decontaminate Workspace conduct_exp->decon_workspace decon_equipment Clean Equipment decon_workspace->decon_equipment dispose_waste Segregate & Label Waste decon_equipment->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe end end dispose_ppe->end End of Procedure

Caption: General workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chiricanine A
Reactant of Route 2
Chiricanine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.